Precision Synthesis of 2,2-Difluoroethyl Difluoroacetate: A Technical Guide
Executive Summary 2,2-Difluoroethyl difluoroacetate (CAS: 1300698-74-1) is a critical fluorinated ester employed as a high-voltage electrolyte solvent in next-generation lithium-ion batteries. Its fluorinated structure p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,2-Difluoroethyl difluoroacetate (CAS: 1300698-74-1) is a critical fluorinated ester employed as a high-voltage electrolyte solvent in next-generation lithium-ion batteries. Its fluorinated structure provides exceptional oxidative stability (up to 5.0 V vs Li/Li+) and reduced flammability compared to conventional carbonate electrolytes.
This guide details a robust, convergent synthetic strategy starting from difluoroacetic acid (DFAA) . Unlike standard Fischer esterification, which suffers from unfavorable equilibrium constants in fluorinated systems, this protocol utilizes an Acid Chloride Activation Route . This approach ensures high conversion yields (>90%) and simplifies purification by eliminating water as a byproduct.
Part 1: Strategic Retrosynthesis & Pathway Design
The synthesis is designed as a convergent workflow where the starting material, difluoroacetic acid, serves as the precursor for both the acyl (electrophile) and alkoxy (nucleophile) components of the final ester.
Reaction Logic[1][2]
Nucleophile Generation (Stream A): Selective reduction of DFAA to 2,2-difluoroethanol (DFEO) .
Electrophile Activation (Stream B): Conversion of DFAA to difluoroacetyl chloride (DFAC) using thionyl chloride.
Convergent Coupling: Nucleophilic acyl substitution under basic conditions to yield the target ester.
Caption: Convergent synthesis workflow splitting the difluoroacetic acid precursor into nucleophilic and electrophilic streams.
Part 2: Experimental Protocols
Stream A: Synthesis of 2,2-Difluoroethanol (Nucleophile)
Objective: Reduce the carboxylic acid group to a primary alcohol without defluorination.
Setup: Charge 2,2-difluoroethanol and pyridine into dry DCM in a RBF. Cool to 0°C.
Addition: Add Difluoroacetyl Chloride dropwise. The reaction is exothermic; pyridine acts as an HCl scavenger, forming a white precipitate (pyridinium hydrochloride).
Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup:
Wash organic layer with 1M HCl (remove excess pyridine).
Wash with Sat.
(neutralize residual acid).
Wash with Brine, dry over
.
Purification: Fractional distillation.
Part 3: Characterization & Properties
Quantitative Data Summary
Property
Value / Condition
Note
Target CAS
1300698-74-1
Specific to the difluoro-difluoro ester
Molecular Weight
160.07 g/mol
Appearance
Colorless Liquid
Fruity, ester-like odor
Boiling Point
~130°C (Est.)
Higher than mono-analogs (106°C)
Density
~1.35 g/cm³
High density due to fluorine content
Flash Point
> 25°C
Flammable liquid
Process Safety (Critical)
HF Potential: While C-F bonds are stable, thermal decomposition or extreme acidic conditions can release HF. Always have calcium gluconate gel available.
Exotherms: The LiAlH₄ reduction is dangerous. Ensure inert atmosphere (
/Ar) and slow addition rates.
Volatility: Difluoroacetyl chloride boils near RT. Store in a freezer and handle in a fume hood.
Part 4: Mechanism & Logic
The choice of the acid chloride route over direct Fischer esterification is driven by the electronic deactivation of the reagents.
Problem: 2,2-Difluoroethanol is significantly more acidic (
~12) and less nucleophilic than ethanol ( ~16) due to the electron-withdrawing effect of the group.
Problem: Difluoroacetic acid is a strong acid (
~1.2).
Result: Direct mixing leads to poor protonation of the carbonyl oxygen (since the acid is already deprotonated or the alcohol is too weak a base) and a slow equilibrium.
Solution: Converting the acid to an acid chloride creates a highly electrophilic species that reacts rapidly with the weak nucleophile (alcohol) when driven by a base (pyridine) that acts as a proton sink.
Caption: Step-wise mechanistic flow from activation to final ester formation.
References
Google Patents. (2016). WO2016143294A1 - Electrolyte for Lithium Ion Battery.
Exploratory
2,2-Difluoroethyl difluoroacetate CAS number and molecular structure
This technical guide provides an in-depth analysis of 2,2-Difluoroethyl difluoroacetate , a highly specialized fluorinated ester utilized primarily as a high-voltage solvent and electrolyte additive in next-generation li...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2,2-Difluoroethyl difluoroacetate , a highly specialized fluorinated ester utilized primarily as a high-voltage solvent and electrolyte additive in next-generation lithium-ion batteries.
2,2-Difluoroethyl difluoroacetate is a fluorinated carboxylic acid ester characterized by the substitution of four hydrogen atoms with fluorine atoms on the ethyl and acetyl backbones.[2] This specific fluorination pattern imparts exceptional oxidative stability, making it a critical candidate for high-voltage electrolyte systems (>4.5 V vs Li/Li⁺).[2]
Unlike its non-fluorinated analogs, this compound exhibits a lowered Highest Occupied Molecular Orbital (HOMO) energy level, significantly reducing its susceptibility to oxidative decomposition at the cathode interface.[2] It serves as a bridge between standard organic carbonates and fully fluorinated solvents, balancing ionic conductivity with electrochemical stability.[2]
Part 2: Molecular Identity & Physicochemical Properties[3]
Structural Analysis
The molecule consists of a difluoroacetyl group esterified with a 2,2-difluoroethanol moiety.[2] The symmetry of fluorine placement (two on the alpha-carbon of the acid, two on the beta-carbon of the alcohol) creates a dipole moment that facilitates lithium salt dissociation while maintaining a low viscosity relative to cyclic carbonates.[2]
Predicted value; significantly denser than ethyl acetate due to F content
Boiling Point
~92 °C
Predicted (Range: 91.7 ± 40.0 °C)
Flash Point
Low (< 25 °C)
Class 3 Flammable Liquid (Estimated)
Solubility
Organic Solvents
Miscible with DMC, EC, EMC; limited water solubility
Oxidation Potential
> 5.0 V vs Li/Li⁺
Theoretical stability window
Part 3: Synthesis & Manufacturing Protocols
Synthetic Pathway Strategy
The synthesis of 2,2-Difluoroethyl difluoroacetate is typically achieved via direct esterification or acyl chloride substitution .[2] The high electronegativity of the fluorine atoms on the alpha-carbon of the acid makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack but also requiring careful moisture control to prevent hydrolysis.[2]
Base Scavenger: Triethylamine (Et₃N) or Pyridine.[2]
Solvent: Dichloromethane (DCM) or Anhydrous THF.[2]
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the Acyl Chloride route, which offers the highest control over impurities critical for battery grade materials (e.g., HF content < 50 ppm).
Caption: Figure 1. Step-wise synthesis protocol via acyl chloride substitution to ensure battery-grade purity.
Part 4: Application Science (Lithium-Ion Batteries)
Mechanism of Action: High Voltage Stability
The primary application of 2,2-Difluoroethyl difluoroacetate is as a co-solvent in electrolytes for high-voltage cathodes (e.g., NMC811, LiCoO₂ at >4.4V).[2]
HOMO Energy Lowering: The electron-withdrawing nature of the four fluorine atoms pulls electron density away from the ester linkage. This lowers the HOMO energy, making the molecule less likely to donate electrons to the charged cathode (oxidation).[2]
SEI/CEI Formation: Upon initial cycling, the fluorinated ester decomposes sacrificially to form a thin, LiF-rich Cathode Electrolyte Interphase (CEI).[2] This layer is electrically insulating but ionically conductive, preventing further electrolyte decomposition.[2]
Electrochemical Stability Diagram
The diagram below visualizes how fluorination expands the electrochemical stability window compared to standard alkyl carbonates.
Caption: Figure 2. Electrochemical stability enhancement driven by fluorination of the ester backbone.[2]
Must be handled in a fume hood or glovebox (if anhydrous).[2]
Avoid contact with strong oxidizing agents and strong bases (risk of hydrolysis releasing HF).[2]
Storage: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress, which hydrolyzes the ester into acidic byproducts (Difluoroacetic acid).[2]
Part 6: References
Google Patents. WO2016143294A1 - Electrolyte Solution for Lithium Ion Batteries. (Describes the use of fluorinated esters including 2,2-difluoroethyl difluoroacetate).[2][4][5][6] Available at: [2]
PubChem. Compound Summary for Fluorinated Esters (Analogous Structures). Available at: [Link][2]
A Predictive Guide to the Spectroscopic Characterization of 2,2-Difluoroethyl difluoroacetate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Difluoroethyl difluoroacetate (CHF₂COOCH₂CHF₂) is a fluorinated ester of significant interest in medicinal and materials...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl difluoroacetate (CHF₂COOCH₂CHF₂) is a fluorinated ester of significant interest in medicinal and materials chemistry due to the unique physicochemical properties imparted by its multiple fluorine atoms. The strategic introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in drug discovery and a candidate for advanced material applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,2-Difluoroethyl difluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct signals, both of which will be triplets of triplets due to coupling with adjacent protons and fluorine atoms.
Analogous Compound Data: ¹H NMR
Compound
Chemical Shift (ppm)
Multiplicity
Assignment
Ethyl difluoroacetate
6.42
t
CHF₂
4.30
q
OCH₂
1.28
t
CH₃
2,2-Difluoroethyl acetate
5.82
tt
CHF₂
4.25
td
OCH₂
2.10
s
CH₃
Predicted ¹H NMR Data for 2,2-Difluoroethyl difluoroacetate
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Assignment
Rationale
~6.5
t
CHF₂
The proton on the difluoroacetyl group is expected to be significantly deshielded by the adjacent carbonyl and two fluorine atoms, appearing as a triplet due to coupling with the two fluorine atoms.
~4.4
td
OCH₂
These protons are adjacent to an oxygen atom and a difluoromethyl group. They will be deshielded and appear as a triplet of doublets due to coupling with the two protons on the adjacent carbon and the two fluorine atoms on the geminal carbon.
¹H NMR Coupling Pathway
Caption: Predicted ¹H-¹⁹F and ¹H-¹H coupling in 2,2-Difluoroethyl difluoroacetate.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the high electronegativity of fluorine, carbons directly attached to fluorine will show significant downfield shifts and will be split into triplets.
Analogous Compound Data: ¹³C NMR
Compound
Chemical Shift (ppm)
Multiplicity
Assignment
Ethyl difluoroacetate
164.0
t
C=O
111.9
t
CHF₂
62.0
s
OCH₂
13.9
s
CH₃
2,2-Difluoroethyl acetate
170.1
s
C=O
113.8
t
CHF₂
65.5
t
OCH₂
20.7
s
CH₃
Predicted ¹³C NMR Data for 2,2-Difluoroethyl difluoroacetate
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Assignment
Rationale
~163
t
C=O
The carbonyl carbon will be deshielded and is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon.
~112
t
CHF₂ (acetyl)
This carbon is directly attached to two fluorine atoms and will be significantly deshielded and appear as a triplet.
~114
t
CHF₂ (ethyl)
Similar to the other CHF₂ group, this carbon will also be a downfield triplet.
~66
t
OCH₂
This carbon, bonded to oxygen and adjacent to a CHF₂ group, will be deshielded and appear as a triplet due to coupling with the geminal fluorine atoms.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment, providing two distinct signals for the two different difluoromethyl groups.
Analogous Compound Data: ¹⁹F NMR
Compound
Chemical Shift (ppm)
Multiplicity
Ethyl difluoroacetate
-124.5
d
2,2-Difluoroethyl acetate
-123.0
t
Predicted ¹⁹F NMR Data for 2,2-Difluoroethyl difluoroacetate
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Assignment
Rationale
~-125
d
CHF₂ (acetyl)
The fluorine atoms on the difluoroacetyl group are expected to appear as a doublet due to coupling with the single proton on the same carbon.
~-123
t
CHF₂ (ethyl)
The fluorine atoms on the 2,2-difluoroethyl group will likely appear as a triplet due to coupling with the two protons on the adjacent carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,2-Difluoroethyl difluoroacetate will be dominated by strong absorptions from the carbonyl group and the carbon-fluorine bonds.
Analogous Compound Data: IR
Compound
Frequency (cm⁻¹)
Functional Group
Ethyl acetate
1740
C=O stretch
1240
C-O stretch
Fluorinated Esters
1100-1300
C-F stretch
Predicted IR Data for 2,2-Difluoroethyl difluoroacetate
Predicted Frequency (cm⁻¹)
Functional Group
Rationale
~1750
C=O stretch
A strong absorption characteristic of the ester carbonyl group. The presence of fluorine on the alpha-carbon may slightly increase the frequency.
~1250
C-O stretch
A strong C-O stretching band is expected for the ester linkage.
1100-1300
C-F stretch
Multiple strong C-F stretching bands will be present in this region, characteristic of the two CHF₂ groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) would likely lead to fragmentation of the ester.
Analogous Compound Data: MS
Compound
Key Fragments (m/z)
Ethyl acetate
88 (M+), 73, 45, 43
Fluorinated Esters
Fragments showing loss of CHF₂ or related fluorinated moieties.
Predicted MS Data for 2,2-Difluoroethyl difluoroacetate
Predicted m/z
Fragment
Rationale
176
[M]⁺
Molecular ion peak.
125
[M - CHF₂]⁺
Loss of a difluoromethyl radical.
107
[CHF₂COOCH₂]⁺
Cleavage of the C-C bond in the ethyl group.
79
[CHF₂C=O]⁺
Acylium ion from the difluoroacetyl group.
51
[CHF₂]⁺
Difluoromethyl cation.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of 2,2-Difluoroethyl difluoroacetate in EI-MS.
Experimental Protocols
The following are detailed, self-validating protocols for the spectroscopic analysis of 2,2-Difluoroethyl difluoroacetate.
NMR Spectroscopy
Sample Preparation:
Accurately weigh approximately 10-20 mg of the sample.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm for ¹H and ¹³C).
Instrument Parameters (for a 500 MHz spectrometer):
¹H NMR:
Acquire at least 16 scans for a good signal-to-noise ratio.
Use a spectral width of at least 12 ppm.
Employ a relaxation delay of 2-5 seconds to ensure quantitative integration.
¹³C NMR:
Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.
Use a spectral width of at least 220 ppm.
Employ proton decoupling to simplify the spectrum and enhance the signal.
¹⁹F NMR:
Acquire at least 32 scans.
Use a spectral width of at least 250 ppm.
Reference the spectrum to an external standard like CFCl₃ (0.00 ppm).
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase correct the spectra and perform baseline correction.
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Calibrate the chemical shift axes using the internal or external standard.
IR Spectroscopy
Sample Preparation:
For a neat liquid sample, place a drop between two salt plates (e.g., NaCl or KBr).
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly on the crystal.
Data Acquisition:
Record a background spectrum of the empty salt plates or ATR crystal.
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
Co-add at least 16 scans to improve the signal-to-noise ratio.
Data Processing:
The instrument software will automatically ratio the sample spectrum to the background spectrum.
Identify and label the major absorption bands.
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
Sample Preparation:
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters:
Injector: 250 °C, split mode (e.g., 50:1).
GC Column: A standard non-polar column (e.g., DB-5ms).
Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
MS Ion Source: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Scan a mass range from m/z 40 to 400.
Data Analysis:
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
Analyze the mass spectrum of that peak to identify the molecular ion and major fragment ions.
Compare the observed fragmentation pattern with the predicted pattern.
References
PubChem. (n.d.). Ethyl difluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). Ethyl acetate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory
Solubility Profile and Physicochemical Characterization of 2,2-Difluoroethyl Difluoroacetate
The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and experimental characterization of 2,2-Difluoroethyl difluoroacetate . [1] CAS Number: 1300698-74-1 Mol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and experimental characterization of 2,2-Difluoroethyl difluoroacetate .
2,2-Difluoroethyl difluoroacetate is a specialized fluorinated ester primarily utilized in high-voltage lithium-ion battery electrolytes and as a fluorinated building block in pharmaceutical synthesis.[1] Its structure comprises a difluoroacetyl group esterified with a 2,2-difluoroethanol moiety.[1][4]
Unlike standard organic solvents, the presence of four fluorine atoms (
groups) imparts unique "fluorous" characteristics—specifically, enhanced oxidative stability, reduced flammability, and a distinct solubility profile that deviates from non-fluorinated analogs like ethyl acetate.
Core Applications
Electrolyte Additive: Forms a stable Solid Electrolyte Interphase (SEI) on graphite anodes and cathode surfaces, preventing electrolyte decomposition at voltages >4.5V.
Pharmaceutical Synthesis: Serves as a reagent for introducing difluoromethyl bioisosteres, modulating metabolic stability in drug candidates.
Physicochemical Profile
Understanding the solubility of this compound requires analyzing its molecular interactions. The high electronegativity of fluorine creates strong C-F dipoles, yet the low polarizability of the fluorine sheath reduces Van der Waals interactions with non-polar hydrocarbons.
Property
Value / Characteristic
Mechanistic Implication
Physical State
Colorless Liquid
Facilitates handling as a solvent or liquid additive.[1]
Polarity
Moderate to High
The ester linkage () and protons allow for dipole-dipole interactions and weak H-bonding.[1]
Lipophilicity
Moderate (Fluorous character)
Shows affinity for other fluorinated species and polar organics; reduced affinity for pure alkanes.[1]
Oxidative Stability
High ()
Resistant to electrochemical oxidation, making it stable in high-voltage environments where standard esters decompose.[1]
Solubility Landscape
The solubility of 2,2-Difluoroethyl difluoroacetate is governed by the principle of "like dissolves like," but with a fluorous twist. It exhibits high miscibility with polar aprotic solvents (common in batteries) but shows potential phase separation with highly non-polar hydrocarbons.
Soluble via H-bonding, though transesterification may occur over time in basic conditions.[1]
Alkanes
Hexane, Heptane, Cyclohexane
Partial / Immiscible
Fluorous Effect: The low polarizability of the groups may cause phase separation at low temperatures or high concentrations.[1]
Water
Water ()
Low / Immiscible
Hydrophobic fluorinated chains dominate; potential for slow hydrolysis to difluoroacetic acid and 2,2-difluoroethanol.[1]
Mechanistic Diagram: Solvation Dynamics
The following diagram illustrates the competition between dipole interactions (favorable in carbonates) and fluorous segregation (unfavorable in alkanes).
Figure 1: Solvation dynamics showing high affinity for battery-grade carbonates and repulsion from non-polar alkanes and aqueous systems.[1]
Experimental Protocols for Solubility Determination
For researchers validating this compound for electrolyte or synthesis applications, the following protocols ensure accurate solubility mapping.
Protocol A: Visual Cloud Point Method (Qualitative)
Objective: Rapidly determine miscibility limits in various organic solvents.
Preparation: Dispense 1.0 mL of the target solvent (e.g., Hexane, DMC) into a borosilicate glass vial.
Titration: Add 2,2-Difluoroethyl difluoroacetate in 50 µL increments using a micropipette.
Observation: Vortex for 10 seconds after each addition.
Cloudiness/Turbidity: Saturation point reached (Cloud Point).
Phase Separation: Immiscible.
Temperature Stress: If soluble at Room Temperature (RT), cool to 0°C and -20°C to check for low-temperature phase separation (critical for battery performance).
Objective: Exact quantification of solubility in partially miscible solvents (e.g., alkanes).[1]
Saturation: Add excess 2,2-Difluoroethyl difluoroacetate to the solvent (e.g., Heptane) until a visible second phase forms.
Equilibration: Stir the biphasic mixture at 25°C for 4 hours.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to fully separate layers.
Sampling: Carefully withdraw 100 µL from the solvent-rich phase (supernatant).
Dilution: Dilute the sample 1:10 with Acetonitrile (or a mutual solvent).
Analysis: Inject into Gas Chromatography with Flame Ionization Detection (GC-FID).
Column: DB-5 or equivalent non-polar capillary column.[1]
Quantification: Calculate concentration using an external calibration curve of pure 2,2-Difluoroethyl difluoroacetate.
Experimental Workflow Diagram
Figure 2: Decision tree for solubility determination, distinguishing between simple miscibility and quantitative saturation analysis.
Handling and Stability (Safety & Integrity)
Hydrolysis Sensitivity: While fluorinated esters are generally more stable than non-fluorinated analogs, exposure to moisture can lead to the formation of Difluoroacetic acid (strong acid, pKa ~1.2) and 2,2-Difluoroethanol .[1][4][7][8]
Recommendation: Store under inert atmosphere (Argon/Nitrogen) in anhydrous conditions (<10 ppm
An In-depth Technical Guide to the Reaction Mechanism of 2,2-Difluoroethyl Difluoroacetate Formation
For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Esters in Modern Chemistry The strategic incorporation of fluorine into organic molecules has...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Esters in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and bioavailability of active pharmaceutical ingredients. Among the vast array of fluorinated motifs, the difluoroethyl and difluoroacetate groups are of particular interest. 2,2-Difluoroethyl difluoroacetate, which combines both of these valuable synthons, represents a compound of significant potential, serving as a building block for more complex fluorinated molecules. This guide provides an in-depth exploration of the plausible reaction mechanisms for its formation, grounded in established chemical principles and supported by relevant literature.
Proposed Synthetic Pathways to 2,2-Difluoroethyl Difluoroacetate
The formation of 2,2-difluoroethyl difluoroacetate can be logically approached through the esterification of a 2,2-difluoroethanol precursor with a suitable difluoroacetylating agent. This guide will detail two primary, scientifically sound synthetic routes:
Route A: Acid-Catalyzed Esterification (Fischer-Speier Esterification) of 2,2-difluoroethanol with difluoroacetic acid.
Route B: Acylation with an Activated Difluoroacetyl Species , specifically the reaction of 2,2-difluoroethanol with difluoroacetyl chloride.
A thorough understanding of these pathways necessitates a preliminary examination of the synthesis of the key precursors.
Part 1: Synthesis of Key Precursor: 2,2-Difluoroethanol
The synthesis of 2,2-difluoroethanol is a critical first step. Two prevalent methods for its preparation are the reduction of a difluoroacetic acid derivative and the nucleophilic substitution of a halo-difluoroethane.
Mechanism: Reduction of Ethyl Difluoroacetate
A common and effective method for producing 2,2-difluoroethanol is the reduction of a difluoroacetate ester, such as ethyl difluoroacetate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄)[1][2].
The mechanism proceeds as follows:
Nucleophilic Attack by Hydride: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the ethyl difluoroacetate. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
Elimination of the Ethoxide Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide group (⁻OEt) as a leaving group. This results in the formation of an intermediate aldehyde, difluoroacetaldehyde.
Second Hydride Attack: The newly formed difluoroacetaldehyde is more reactive than the starting ester. A second hydride ion from LiAlH₄ rapidly attacks the carbonyl carbon of the aldehyde, once again forming a tetrahedral intermediate, this time an alkoxide.
Protonation: An acidic workup (e.g., with dilute acid) is then performed to protonate the resulting alkoxide, yielding the final product, 2,2-difluoroethanol.
Caption: Synthesis of Difluoroacetyl Chloride.
While the precise mechanism can be complex and may involve surface-catalyzed reactions, a plausible pathway involves the chloride ion acting as a nucleophile and a Lewis acid interaction with the calcium center.
Part 3: Formation of 2,2-Difluoroethyl Difluoroacetate
With the precursors in hand, we can now explore the final esterification step.
Route A: Fischer-Speier Esterification Mechanism
This classic acid-catalyzed esterification is an equilibrium process. The reaction between 2,2-difluoroethanol and difluoroacetic acid is driven to completion by using an excess of one reactant or by removing the water formed.[3][4][5]
The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of difluoroacetic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation makes the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack by the Alcohol: The oxygen atom of 2,2-difluoroethanol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol oxygen) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. The lone pair on the remaining hydroxyl group forms a pi bond with the carbon, regenerating a carbonyl group.
Deprotonation: The final step is the deprotonation of the resulting protonated ester by a base (such as water or the conjugate base of the acid catalyst) to yield the final product, 2,2-difluoroethyl difluoroacetate, and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Mechanism.
Route B: Acylation with Difluoroacetyl Chloride
A more direct and often irreversible method for ester formation is the reaction of an alcohol with an acyl chloride. This reaction is typically faster and proceeds under milder conditions than Fischer esterification.
The mechanism is a nucleophilic acyl substitution:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2,2-difluoroethanol attacks the highly electrophilic carbonyl carbon of difluoroacetyl chloride.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the original alcohol oxygen.
Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻) as a good leaving group.
Deprotonation: A weak base, such as pyridine or triethylamine (often added to the reaction mixture), removes the proton from the oxonium ion to yield the final ester product, 2,2-difluoroethyl difluoroacetate, and the corresponding ammonium salt.
Caption: Acylation with Difluoroacetyl Chloride.
Experimental Protocol: Acylation of 2,2-Difluoroethanol
This protocol is a general procedure for the esterification of an alcohol with an acyl chloride.
Step
Procedure
Causality and Insights
1
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,2-difluoroethanol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol, rendering it non-nucleophilic. Anhydrous conditions prevent the hydrolysis of the acyl chloride.
2
Cool the solution to 0 °C in an ice bath.
This helps to control the exothermic reaction and minimize side reactions.
3
Add difluoroacetyl chloride (1.05 eq.) dropwise to the cooled solution.
A slight excess of the acyl chloride ensures complete consumption of the more valuable alcohol. Slow addition maintains temperature control.
4
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC or GC.
Stirring at room temperature allows the reaction to go to completion.
5
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
This aqueous workup sequence effectively removes the base, its salt, and any unreacted starting materials.
6
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
This step removes residual water from the organic phase.
7
Purify the crude product by fractional distillation under reduced pressure to obtain pure 2,2-difluoroethyl difluoroacetate.
Distillation is an effective method for purifying volatile liquid products.
Conclusion
The synthesis of 2,2-difluoroethyl difluoroacetate can be achieved through well-established organic transformations. The choice between an acid-catalyzed esterification and acylation with an acyl chloride will depend on factors such as the availability of starting materials, desired reaction conditions, and scale of the synthesis. The acylation route is generally preferred for its higher yields and milder conditions. A thorough understanding of the underlying mechanisms for the formation of both the precursors and the final product is essential for optimizing reaction conditions and achieving high purity and yield, thereby facilitating the application of this valuable fluorinated building block in research and development.
References
Google Patents. (2014). CN104098444A - Preparation method of 2, 2-difluoroethanol.
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Patsnap. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Retrieved from [Link]
Google Patents. (2014). US8975448B2 - Process for preparing 2,2-difluoroethanol.
Google Patents. (2014). US8716526B2 - Method for producing difluoroacetyl chloride.
American Chemical Society. (2024). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
Quick Company. (n.d.). A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives. Retrieved from [Link]
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Difluoroacetic acid. Retrieved from [Link]
Google Patents. (2019). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
Waters. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
American Chemical Society. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]
Studylib. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Subject Compound: This guide focuses on 2,2-Difluoroethyl Acetate (CAS No. 1550-44-3). While the initial query mentioned "2,2-Difluoroethyl difluoroacetate," publicly available scientific literature on this specific compound is exceedingly scarce. It is presumed that the more common and industrially significant 2,2-Difluoroethyl Acetate is the intended subject of this technical review.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties of the carbon-fluorine bond—its high electronegativity, small van der Waals radius, and the ability to form strong, stable bonds—allow for the fine-tuning of a molecule's steric and electronic profile. This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic properties.[1] Within this context, small, fluorinated building blocks are of paramount importance. 2,2-Difluoroethyl acetate, a seemingly simple ester, serves as a valuable precursor and synthetic intermediate for introducing the 2,2-difluoroethoxy moiety into more complex molecules, thereby imparting these desirable characteristics. This guide provides a comprehensive overview of 2,2-difluoroethyl acetate, from its historical roots in the broader field of organofluorine chemistry to its synthesis and diverse applications.
Historical Context: The Rise of Organofluorine Chemistry
The journey to understanding and utilizing compounds like 2,2-difluoroethyl acetate is intrinsically linked to the broader history of organofluorine chemistry. Early work in the 19th century by chemists such as Dumas, Péligot, and Borodin laid the groundwork for the synthesis of the first organofluorine compounds.[2] These early syntheses were often challenging and hazardous. A significant breakthrough came with the development of halogen exchange reactions, which provided a more controlled method for introducing fluorine into organic molecules.
The 20th century witnessed an explosion in organofluorine chemistry, driven in large part by the burgeoning polymer and refrigerant industries. The work of scientists like William E. Hanford and Donald F. Holmes at DuPont in the 1930s and 40s, while primarily focused on polymers like polyurethane and Teflon, greatly advanced the understanding and industrial-scale production of fluorinated organic compounds.[3][4] This era of innovation created a rich toolbox of fluorination techniques and a deeper appreciation for the unique properties that fluorine imparts, setting the stage for the development of more specialized fluorinated molecules like 2,2-difluoroethyl acetate for applications in life sciences.
The direct precursor to 2,2-difluoroethyl acetate, 2,2-difluoroethanol, was first described in the mid-20th century. One of the early reported syntheses was by Henne and colleagues in 1952, who prepared it via the reduction of difluoroacetyl chloride.[5] The development of scalable and cost-effective methods to produce 2,2-difluoroethanol was a critical step towards the wider availability and application of its derivatives, including the acetate ester.
Physicochemical and Spectroscopic Properties
2,2-Difluoroethyl acetate is a colorless liquid with a fruity odor.[6] Its key physical and chemical properties are summarized in the table below. The presence of the two fluorine atoms significantly influences its electronic properties, density, and boiling point compared to its non-fluorinated analog, ethyl acetate.
The proton NMR spectrum is characteristic, showing a triplet of triplets for the proton on the difluorinated carbon due to coupling with both the fluorine atoms and the adjacent methylene protons. The methylene protons appear as a doublet of triplets. The acetyl methyl group is a singlet. The fluorine NMR shows a triplet of doublets.
Synthesis of 2,2-Difluoroethyl Acetate: A Validated Protocol
Several methods exist for the synthesis of 2,2-difluoroethyl acetate. A common and efficient laboratory-scale preparation involves the esterification of 2,2-difluoroethanol with acetic anhydride or acetyl chloride. An alternative, industrially relevant approach involves the nucleophilic substitution of a 2,2-difluoroethyl halide with an acetate salt.[5]
Below is a detailed, self-validating protocol for the synthesis via nucleophilic substitution, a method that leverages readily available starting materials.
Technical Guide to Health & Safety: 2,2-Difluoroethyl Difluoroacetate
The following technical guide details the health and safety considerations for 2,2-Difluoroethyl difluoroacetate , a specialized fluorinated ester used in advanced organic synthesis and lithium-ion battery electrolyte re...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the health and safety considerations for 2,2-Difluoroethyl difluoroacetate , a specialized fluorinated ester used in advanced organic synthesis and lithium-ion battery electrolyte research.
CAS Registry Number: 1300698-74-1
Chemical Formula:
Molecular Weight: 160.07 g/mol
Executive Summary & Risk Profile
2,2-Difluoroethyl difluoroacetate is a fluorinated carboxylic acid ester characterized by high volatility and significant reactivity.[1][2] Unlike standard alkyl acetates, the presence of four fluorine atoms and the difluoroacetyl moiety imparts severe corrosivity and high flammability .
Researchers must distinguish this compound from its mono-ester analog, 2,2-difluoroethyl acetate (CAS 1550-44-3). While structurally related, the difluoroacetate moiety significantly increases the acidity of hydrolysis products, elevating the risk profile from "irritant" to "corrosive" (Skin Corr. 1B) .
Solubility : Soluble in organic solvents (acetonitrile, DMC, THF); decomposes in water.
Vapor Pressure : High (volatile). Expect significant vapor generation at STP.
Critical Distinction: The "Fluorine Effect"
The substitution of hydrogen with fluorine on the alpha-carbon (
) increases the electrophilicity of the carbonyl carbon. This makes the ester bond more susceptible to nucleophilic attack (hydrolysis) than non-fluorinated esters, resulting in rapid release of acid upon contact with mucosal membranes.
Toxicological Mechanisms & Pathways
The toxicity of 2,2-difluoroethyl difluoroacetate is driven by its metabolic breakdown.
Hydrolysis Pathway
Upon inhalation or skin contact, esterases or spontaneous hydrolysis (catalyzed by physiological pH) cleave the molecule:
Difluoroacetic Acid (DFA) : A strong acid (pKa ~1.2). It causes immediate coagulative necrosis of tissues (chemical burns). Unlike HF, it does not cause deep calcium scavenging to the same extent, but it is highly corrosive.
2,2-Difluoroethanol : An alcohol that can be further oxidized to DFA or conjugated. It acts as a CNS depressant and solvent, facilitating the penetration of the acid into deeper tissue layers.
Visualization: Metabolic Toxicity Pathway
The following diagram illustrates the degradation and toxicity flow.
Caption: Metabolic degradation pathway showing hydrolysis into corrosive Difluoroacetic acid and 2,2-Difluoroethanol, leading to local necrosis and systemic toxicity.
Engineering Controls & Handling Protocols
Due to the H314 (Corrosive) and H225 (Flammable) classifications, standard benchtop handling is prohibited .
Primary Containment
Fume Hood : Mandatory. Minimum face velocity 100 fpm.
Glove Box : Recommended for transfers of volumes >50 mL or when high purity (anhydrous) is required for battery research. An inert atmosphere (Ar/N2) prevents hydrolysis and reduces fire risk.
Personal Protective Equipment (PPE) Matrix
Body Part
Standard PPE
Enhanced PPE (Spill/High Vol)
Rationale
Hands
Nitrile (Double gloved)
Butyl Rubber or Viton
Fluorinated solvents can swell standard nitrile; acids penetrate quickly.
Eyes
Chemical Goggles
Goggles + Face Shield
Vapors are lacrimatory and corrosive; splash protection is critical.
Body
Lab Coat (Cotton/Poly)
Chemical Resistant Apron
Prevent acid degradation of clothing.
Resp
Fume Hood (Primary)
Full-face respirator (Organic Vapor/Acid Gas)
Required only if engineering controls fail (e.g., spill outside hood).
Self-Validating Handling Protocol
To ensure safety and chemical integrity, follow this "Check-Verify-Act" workflow:
Visual Check : Inspect liquid for cloudiness (indicates hydrolysis/polymerization).
Acid Test (Validation) :
Method: Hold a wet pH strip in the headspace of the container (do not dip).
Pass: pH remains neutral (6-7).
Fail: pH turns red (<3). STOP . The compound has hydrolyzed and headspace contains acid vapors.
Transfer : Use glass or stainless steel syringes. Avoid plastic syringes (polystyrene) which may be dissolved by the ester.
, or alcohol-resistant foam. Do not use water jet (scatters fuel and accelerates hydrolysis).
Special Note : Firefighters must wear neoprene/butyl gear and SCBA. Post-fire cleanup requires HF-neutralization protocols (calcium gluconate/carbonate).
First Aid (Specific to Fluorinated Esters)
Skin Contact :
Immediate irrigation (15 mins).
Although not pure HF, the hydrolysis releases fluoride ions. Application of 2.5% Calcium Gluconate gel is a prudent precautionary measure if burn pain persists after irrigation, as DFA can penetrate deep tissues.
Eye Contact : Irrigate for 30 minutes. Consult an ophthalmologist immediately.
Storage Conditions
Temp : 2-8°C (Refrigerated).
Atmosphere : Inert gas (Argon/Nitrogen) blanket is required .
Segregation : Store away from oxidizers, strong bases (exothermic hydrolysis), and water sources.
Experimental Workflow Visualization
The following diagram outlines the decision logic for safe aliquoting and usage in a research setting.
Caption: Decision tree for safe handling, emphasizing inert atmosphere and acidity testing prior to use.
References
Sigma-Aldrich . (n.d.). 2,2-Difluoroethyl 2,2-difluoroacetate Safety Data Sheet (CAS 1300698-74-1). Retrieved from
PubChem . (2025).[1][2][8] Compound Summary: 2,2-Difluoroethyl acetate (Analogous Structure).[1][7][9] National Library of Medicine. Retrieved from
American Elements . (n.d.). 2,2-Difluoroethyl 2,2-difluoroacetate Properties. Retrieved from
TCI Chemicals . (2025). Safety Data Sheet: 2,2-Difluoroethyl Acetate. Retrieved from
National Institutes of Health (NIH) . (2024). Design and Mechanism Study of High-Safety Electrolyte. PubMed.[1][2] Retrieved from [10]
(Note: Specific toxicological values for CAS 1300698-74-1 are often inferred from the close analog 2,2-difluoroethyl acetate (CAS 1550-44-3) and the hydrolysis product Difluoroacetic acid. Always treat the difluoroacetate ester as the more corrosive species.)
A Guide to In-Silico Analysis: Quantum Chemical Calculations on 2,2-Difluoroethyl difluoroacetate
Foreword The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic character—make fluorinated compounds highly valuable.[1] 2,2-Difluoroethyl difluoroacetate (C₄H₄F₄O₂) is a molecule of significant interest, combining the structural motifs of both difluoroacetic acid and 2,2-difluoroethanol.[2][3] Understanding its three-dimensional structure, electronic properties, and energetic landscape is crucial for predicting its reactivity, stability, and potential interactions in a biological or material context.
This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive, in-depth protocol for performing quantum chemical calculations on 2,2-Difluoroethyl difluoroacetate. Rather than a rigid recitation of steps, this document elucidates the causality behind methodological choices, ensuring a robust and self-validating computational approach grounded in established theory.
Theoretical Foundation & Strategic Approach
Quantum mechanical (QM) calculations allow us to solve the Schrödinger equation (approximated) for a given molecular system, yielding detailed information about its energy and properties. For a molecule like 2,2-Difluoroethyl difluoroacetate, which possesses significant flexibility and multiple electronegative centers, a multi-step approach is essential for a thorough in-silico characterization.
Density Functional Theory (DFT) is our method of choice for this workflow. DFT offers a favorable balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[4] The workflow is designed to first identify the most stable conformation of the molecule before proceeding to detailed property calculations. This hierarchical approach ensures that subsequent, more computationally expensive calculations are performed on the most relevant and lowest-energy structure.
The overall computational strategy is visualized in the workflow diagram below.
Caption: Computational workflow for the in-silico analysis of 2,2-Difluoroethyl difluoroacetate.
Experimental Protocol: A Step-by-Step Computational Methodology
This section details the hands-on protocol using the widely adopted Gaussian suite of programs, with GaussView for molecular construction and visualization.[5][6][7]
Step 2.1: Molecular Structure Construction
Launch GaussView: Open the GaussView 6 application.
Build the Molecule: Use the fragment builder to construct 2,2-Difluoroethyl difluoroacetate (CHF₂COOCH₂CHF₂).
Start with a carboxylic acid fragment. Modify it to difluoroacetic acid by replacing two hydrogens on the alpha-carbon with fluorine atoms.
Add an ethyl group to the carboxylic oxygen. Modify it to a 2,2-difluoroethyl group by replacing the terminal hydrogens with fluorine atoms.
Initial Cleaning: Use the "Clean Structure" function (often represented by a broom icon) to apply standard bond lengths and angles. This provides a reasonable starting geometry.
Save Initial Structure: Save the molecule as a Gaussian input file (.gjf or .com).
Step 2.2: Conformational Analysis
The flexibility of the ester linkage (C-O-C-C) necessitates a conformational search to locate the global minimum energy structure. A relaxed Potential Energy Surface (PES) scan is an efficient way to achieve this.
Setup the Scan: In GaussView, navigate to Calculate -> Redundant Coordinate Editor.
Define the Dihedral Angle: Select the four atoms defining the primary rotational axis (e.g., the O=C-O-C atoms). Choose "Scan Coordinate" and define the scan parameters. A full 360° scan in 24 steps of 15° is a robust starting point.
Set Calculation Parameters:
Job Type: Opt+Freq (Optimize to a minimum at each step of the scan).
Method: Use a computationally inexpensive but reliable level of theory for the scan. B3LYP with a smaller basis set like 6-31G(d) is suitable.
Rationale: The goal here is to identify the approximate dihedral angles of low-energy conformers, not to obtain highly accurate final energies. A cost-effective method is therefore justified.
Submit and Analyze: Run the calculation. Once complete, open the output file (.log) and view the results. The "Scan Results" plot will show energy versus the dihedral angle. Identify the angles corresponding to energy minima.
Step 2.3: High-Accuracy Geometry Optimization
Using the geometries of the low-energy conformers identified in the previous step, perform a full geometry optimization at a higher level of theory.
Prepare Input Files: Create new input files from the lowest energy conformers found during the scan.
Select Level of Theory:
Method: B3LYP. This hybrid functional is a workhorse in computational chemistry, providing a good balance of accuracy for a wide range of organic molecules.[8][9] For organofluorine compounds, it generally performs acceptably, though other functionals like M06-2X could also be considered for their treatment of dispersion.[10]
Basis Set: 6-311+G(d,p). This is a triple-zeta basis set.
Rationale for +: The + indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing the electron distribution of electronegative atoms like fluorine and oxygen, which have electron density further from the nucleus.[11]
Rationale for (d,p): These are polarization functions (d on heavy atoms, p on hydrogens) that allow for non-spherical distortion of the orbitals, which is essential for describing chemical bonds accurately.[12]
Set Job Type: In the Gaussian input, specify Opt for geometry optimization.
Execute Calculation: Run the Gaussian job. The output will contain the optimized coordinates of the lowest energy structure.
Step 2.4: Vibrational Frequency Verification and Thermochemistry
A key step for self-validation is to confirm that the optimized structure is a true energy minimum.
Setup Calculation: Using the optimized geometry from Step 2.3, set up a new calculation.
Job Type: Freq.
Level of Theory: Use the exact same method and basis set as the final optimization (e.g., B3LYP/6-311+G(d,p)). This is critical for the validity of the results.
Execute and Analyze:
Verification: After the calculation completes, check the output file for the computed frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies . If an imaginary frequency is found, it indicates a saddle point (likely a transition state), and the structure needs to be perturbed along that vibrational mode and re-optimized.
Thermochemistry: The frequency output file also contains important thermochemical data at the standard state (298.15 K and 1 atm), including the Zero-Point Vibrational Energy (ZPVE), Enthalpy (H), and Gibbs Free Energy (G).
Data Analysis and Interpretation
The output from these calculations provides a wealth of quantitative data.
Geometric Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's 3D structure.
Parameter
Atom 1
Atom 2
Atom 3
Atom 4
Calculated Value
Bond Length
C1
=O2
-
-
~1.20 Å
C1
-O3
-
-
~1.35 Å
C1
-C4(F₂)
-
-
~1.52 Å
C5(F₂)
-H
-
-
~1.10 Å
Bond Angle
O2
C1
O3
-
~125°
C1
O3
C6
-
~116°
Dihedral Angle
O2
C1
O3
C6
~180° (anti) or ~0° (syn)
Note: These are representative values. Actual calculated values will be in the Gaussian output file.
Vibrational Frequencies
The calculated frequencies can be correlated with experimental Infrared (IR) spectra. Key vibrational modes for 2,2-Difluoroethyl difluoroacetate are expected to include:
Frequency Range (cm⁻¹)
Assignment
~1750 - 1800
C=O (carbonyl) stretch
~1250 - 1350
C-O (ester) stretch
~1000 - 1150
C-F stretches
~2900 - 3000
C-H stretches
Note: Calculated harmonic frequencies are often systematically higher than experimental values and may require scaling for direct comparison.[13]
Electronic Properties and NBO Analysis
A Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution.[14][15] It is requested in the Gaussian input by adding Pop=NBO.
Natural Atomic Charges: NBO analysis calculates the charge localized on each atom. Due to the high electronegativity of fluorine and oxygen, these atoms will carry a significant negative charge, while the adjacent carbon atoms will be electron-deficient (positively charged). This charge distribution is critical for predicting intermolecular interactions.
Hyperconjugation: The NBO output details donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[16] A key interaction to investigate in organofluorine compounds is the interaction between a C-H or C-C bonding orbital (σ) and an adjacent anti-bonding C-F orbital (σ).[17] The stabilization energy (E(2)) associated with this σ -> σ interaction quantifies the strength of hyperconjugation, which can influence conformational preferences and reactivity.
Conclusion
This guide outlines a robust, multi-stage computational workflow for the detailed quantum chemical analysis of 2,2-Difluoroethyl difluoroacetate. By systematically performing conformational analysis, geometry optimization, frequency verification, and electronic structure analysis, researchers can obtain reliable and predictive data on the molecule's structure, stability, and electronic properties. The emphasis on justifying methodological choices—such as the selection of DFT functionals and the inclusion of diffuse and polarization functions in the basis set—ensures the scientific integrity and trustworthiness of the results. The insights gained from these in-silico experiments are invaluable for guiding synthetic efforts, understanding structure-activity relationships, and accelerating the development of new pharmaceuticals and advanced materials.
References
Springer. (n.d.). Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins. Retrieved from [Link]
Gaussian, Inc. (n.d.). Gaussian.com | Expanding the limits of computational chemistry. Retrieved from [Link]
ResearchGate. (2022). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]
Fluorine notes. (n.d.). Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds.
Acta Chimica Slovenica. (2004). Vibrational spectroscopic study of acetate group. Retrieved from [Link]
ACS Publications. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. Retrieved from [Link]
J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Retrieved from [Link]
LookChem. (n.d.). Difluoroacetic Acid. Retrieved from [Link]
MDPI. (n.d.). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? Retrieved from [Link]
ResearchGate. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
ORCA Manual. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
ResearchGate. (2004). (PDF) Vibrational Spectroscopic Study of Acetate Group. Retrieved from [Link]
Wiley-VCH. (n.d.). The Chemistry of Organofluorine Compounds. Retrieved from [Link]
RSC Publishing. (2015). Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters. Retrieved from [Link]
Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]
RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]
PubChem. (n.d.). 2,2-Difluoroethan-1-ol. Retrieved from [Link]
ACS Publications. (2023). Analysis of Vibrational Spectra of Tetrafluoroethane Glasses Deposited by Physical Vapor Deposition. Retrieved from [Link]
Google Patents. (2015). US8975448B2 - Process for preparing 2,2-difluoroethanol.
ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]
University of Delaware. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]
MDPI. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]
ACS Publications. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Retrieved from [Link]
RSC Publishing. (2012). Vibrational dynamics of acetate in D2O studied by infrared pump–probe spectroscopy. Retrieved from [Link]
ACS Publications. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]
World Scientific Publishing. (n.d.). Introduction to Organofluorine Chemistry. Retrieved from [Link]
YouTube. (2020). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]
University of California, Irvine. (2018). Density-corrected DFT explained: the B30 and S22 datasets. Retrieved from [Link]
PubMed. (2004). DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds. Retrieved from [Link]
Natural Bond Orbital. (n.d.). What are "Natural Bond Orbitals" (NBOs)?. Retrieved from [Link]
ResearchGate. (2024). DFT mechanistic study on the synthesis of 2-fluorinated allylic scaffolds via PdII-catalyzed defluorinative arylation of gem-difluorocyclopropanes with phenylboronic acids. Retrieved from [Link]
ACS Publications. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]
Bulletin of the Korean Chemical Society. (2002). Effects of Intramolecular Basis Set Superposition Error on Conformational Energy Difference of 1,2-Difluoroethane and 1,2-Dimethoxyethane. Retrieved from [Link]
University of Illinois Urbana-Champaign. (2020). Tutorial - Quantum Chemistry with Gaussian using GaussView. Retrieved from [Link]
PubMed Central. (2015). Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. Retrieved from [Link]
ACS Publications. (2021). Vibrational Dynamics of the Intramolecular H-Bond in Acetylacetone Investigated with Transient and 2D IR Spectroscopy. Retrieved from [Link]
YouTube. (2022). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. Retrieved from [Link]
ResearchGate. (2023). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. Retrieved from [Link]
Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]
YouTube. (2019). Conformational analysis of 1,2-difluoroethane. Retrieved from [Link]
arXiv. (2024). Fault-tolerant Quantum Chemical Calculations with Improved Machine-Learning Models. Retrieved from [Link]
Henry Rzepa's Blog. (2010). The conformation of 1,2-difluoroethane. Retrieved from [Link]
Application Notes and Protocols for Ethyl Difluoroacetate: A Versatile Reagent for Difluoromethylation
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of ethyl difluoroacetate as a practical and efficient difluorome...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of ethyl difluoroacetate as a practical and efficient difluoromethylating agent. While the initial inquiry concerned 2,2-difluoroethyl difluoroacetate, our extensive review of the scientific literature suggests this may be a misnomer or a less common reagent. Consequently, this guide focuses on the closely related and widely utilized ethyl difluoroacetate. We present its physicochemical properties, safety and handling protocols, detailed reaction mechanisms, and step-by-step experimental procedures for O-, S-, N-, and C-difluoromethylation of a variety of organic substrates. The causality behind experimental choices is explained to provide a deeper understanding of the reaction intricacies.
Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its role as a bioisostere. It can mimic hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, offering a metabolically stable alternative that can enhance the pharmacokinetic profile of drug candidates.[1][2] The CF₂H group is a lipophilic hydrogen bond donor, a property that can improve membrane permeability and target binding affinity.[3]
Ethyl difluoroacetate has emerged as a cost-effective and versatile reagent for introducing the valuable CF₂H moiety into a wide range of organic molecules.[2] Its stability, commercial availability, and amenability to various reaction conditions make it an attractive tool for both academic research and industrial applications. This guide will provide the necessary protocols and mechanistic understanding to effectively utilize ethyl difluoroacetate in your synthetic endeavors.
Physicochemical Properties and Handling of Ethyl Difluoroacetate
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
Ethyl difluoroacetate is a flammable and corrosive liquid that requires careful handling in a well-ventilated chemical fume hood.[5][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile).[7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Recommended storage temperature is 2-8°C.[4]
In case of contact:
Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
Inhalation: Move to fresh air.
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.[1][5]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Mechanism of Difluoromethylation
The difluoromethylation reactions using ethyl difluoroacetate can proceed through different mechanisms depending on the reaction conditions and the substrate. A common pathway involves the in-situ generation of a difluorocarbene intermediate.
Difluorocarbene Generation and Trapping
Under basic conditions, the acidic proton of ethyl difluoroacetate can be abstracted, followed by the elimination of an ethoxide group to generate difluorocarbene (:CF₂). This highly electrophilic intermediate is then trapped by a nucleophile present in the reaction mixture.
Caption: Proposed mechanism of difluoromethylation via difluorocarbene.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
O-Difluoromethylation of Phenols
This protocol is adapted from a procedure using a similar difluorocarbene precursor, sodium 2-chloro-2,2-difluoroacetate, and is expected to be effective with ethyl difluoroacetate under appropriate basic conditions.[8][9]
To a dry round-bottom flask under an inert atmosphere, add the phenol derivative (1.0 equiv) and cesium carbonate (2.0 equiv).
Add anhydrous DMF to dissolve the solids.
Add ethyl difluoroacetate (2.5 equiv) to the reaction mixture.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.[8]
After completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for O-difluoromethylation of phenols.
S-Difluoromethylation of Thiols
A similar approach to O-difluoromethylation can be applied for the S-difluoromethylation of thiols, leveraging the high nucleophilicity of the thiolate anion.
Reaction Scheme:
Ar-SH + EtO₂CCHF₂ --(Base)--> Ar-SCF₂H
Procedure:
Follow the general procedure for O-difluoromethylation, substituting the phenol with a thiol derivative. The reaction may proceed at a lower temperature and for a shorter duration due to the higher reactivity of thiols.
N-Difluoromethylation of Heterocycles
N-difluoromethylation of nitrogen-containing heterocycles can be achieved, although it may require stronger bases or different reaction conditions depending on the pKa of the N-H bond.
To a dry reaction vessel, add the N-H containing heterocycle (1.0 equiv) and a suitable base (e.g., sodium hydride, 1.2 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF).
Stir the mixture at room temperature for 30 minutes to form the corresponding anion.
Add ethyl difluoroacetate (1.5 equiv) dropwise to the reaction mixture.
Stir at room temperature or heat as necessary, monitoring the reaction by TLC.
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Perform a standard aqueous work-up and purification as described for O-difluoromethylation.
C-H Difluoromethylation of Electron-Rich Heterocycles
Direct C-H difluoromethylation of electron-rich heterocycles can be achieved through photoredox catalysis, where ethyl difluoroacetate can serve as a source of the difluoromethyl radical.[1]
In a Schlenk tube, combine the heterocycle (0.2 mmol), ethyl difluoroacetate (0.4 mmol), and the photocatalyst (0.004 mmol) in anhydrous DMSO (1.0 mL).
Degas the mixture by freeze-pump-thaw cycles.
Irradiate the reaction mixture with visible light at room temperature for 12-24 hours.
Monitor the reaction progress by LC-MS or GC-MS.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Conclusion
Ethyl difluoroacetate is a valuable and versatile reagent for the introduction of the difluoromethyl group into a variety of organic molecules. Its accessibility and the straightforward nature of the reactions make it a powerful tool for chemists in academia and industry. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this important reagent in your research and development endeavors.
References
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Ethyl 4,4-difluoroacetoacetate. Retrieved from [Link]
American Chemical Society. (2023). Ethyl difluoroacetate as a new possible precursor of difluoromethylation. ACS Fall 2023. Retrieved from [Link]
Prakash, G. K. S., & Hu, J. (2007). Difluoromethylation of Phenols. Organic Syntheses, 84, 337.
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7097.
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
Mehta, V. P., & Greaney, M. F. (2013).
Shi, L., An, D., & Mei, G.-J. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208.
Shao, C., Xu, T., Chen, C., Yang, Q., Tang, C., Chen, P., Lu, M., Hu, Z., Hu, H., & Zhang, T. (2023). Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 13(11), 6993-6999.
Gedde, O. R., Bonde, A., Golbækdal, P. I., & Skrydstrup, T. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(44), e202200997.
Shen, Q., & Hartwig, J. F. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 8(7), 4848–4852.
Zhang, P., & Li, B. (2020). Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. Organic Chemistry Frontiers, 7(1), 154-159.
ResearchGate. (2014). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. Retrieved from [Link]
Royal Society of Chemistry. (2017). A new method for the synthesis of difluoromethyl enol ethers by O-difluoromethylation of 1,3-diones with ClCF2CO2Et. Organic & Biomolecular Chemistry. Retrieved from [Link]
Feng, J., Jia, X., Zhang, S., Lu, K., & Cahard, D. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 9(13), 3598-3623.
Berger, R., Müller, K., & Thielemann, C. (2011). The Difluoromethyl Group as a Bioisostere of the Hydroxymethyl Group: A Case Study. CHIMIA International Journal for Chemistry, 65(11), 861-865.
Application Note: Mild and Selective N-Difluoroacetylation using 2,2-Difluoroethyl Difluoroacetate
[1] Abstract & Introduction The incorporation of the difluoromethyl group ( ) into pharmaceutical scaffolds is a critical strategy in medicinal chemistry.[1] The moiety acts as a lipophilic bioisostere for hydroxyl ( ) a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
The incorporation of the difluoromethyl group (
) into pharmaceutical scaffolds is a critical strategy in medicinal chemistry.[1] The moiety acts as a lipophilic bioisostere for hydroxyl () and thiol () groups, functioning as a hydrogen bond donor while modulating metabolic stability and membrane permeability [1].[1]
Traditional methods for introducing the difluoroacetyl motif (
) often rely on difluoroacetyl chloride or ethyl difluoroacetate .[1] However, these reagents present distinct challenges:
Difluoroacetyl chloride: Highly corrosive, moisture-sensitive, and difficult to handle on a large scale.[1]
Ethyl difluoroacetate: Often exhibits sluggish reactivity with sterically hindered or electron-deficient amines, requiring harsh conditions (high heat, strong bases) that can compromise sensitive functional groups.[1]
2,2-Difluoroethyl difluoroacetate (DFEDFA) represents a "Goldilocks" reagent—an activated ester that balances stability with enhanced electrophilicity.[1] The presence of the electron-withdrawing 2,2-difluoroethoxy leaving group significantly lowers the
of the conjugate alcohol (2,2-difluoroethanol, ) compared to ethanol (), thereby accelerating the rate of aminolysis under mild conditions [2, 3].[1]
This guide details the experimental procedure for using DFEDFA to acylate a broad range of amine substrates, ensuring high yields and operational simplicity.
Chemical Properties & Reagent Profile
Property
Data
Reagent Name
2,2-Difluoroethyl difluoroacetate
CAS Number
1300698-74-1
Structure
Molecular Weight
160.07 g/mol
Appearance
Colorless liquid
Boiling Point
~130-140 °C (estimated based on congeners)
Density
~1.4 g/mL
Solubility
Soluble in DCM, THF, MeCN, EtOAc
Mechanism of Action
The reaction proceeds via a classic nucleophilic acyl substitution (aminolysis).[1] The key driver for the enhanced reactivity of DFEDFA compared to standard alkyl esters is the inductive effect of the fluorine atoms on the leaving group.
Mechanistic Pathway[1][2]
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of DFEDFA.
Tetrahedral Intermediate: A zwitterionic intermediate is formed.[1]
Collapse & Elimination: The intermediate collapses, expelling the 2,2-difluoroethoxide anion (a superior leaving group compared to ethoxide).[1]
Proton Transfer: Rapid proton transfer yields the final amide and 2,2-difluoroethanol .[1]
Figure 1: Mechanistic pathway of aminolysis using DFEDFA. The electron-deficient leaving group accelerates step k2.[1]
Experimental Protocol
Protocol A: General Procedure for Primary & Secondary Amines[1]
This standard protocol is suitable for most aliphatic and aromatic amines.[1]
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M – 0.5 M concentration][1]
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.5 equiv) (Optional for highly nucleophilic amines, but recommended to scavenge any acidic impurities and drive equilibrium).[1]
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar. Purge with nitrogen or argon.[1]
Dissolution: Add the Amine (1.0 equiv) and Solvent (DCM or THF).[1]
Base Addition: Add TEA (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).
Wash successively with 1M HCl (to remove unreacted amine/base), sat.[1] NaHCO₃ (to remove difluoroacetic acid byproducts), and Brine .[1]
Critical Note: The byproduct 2,2-difluoroethanol is water-soluble and relatively high-boiling (134 °C).[1] Aqueous washes are essential to remove it; simple evaporation is often insufficient.[1]
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
Protocol B: Optimization for Low-Reactivity Amines
For sterically hindered amines or electron-deficient anilines where Protocol A yields <50%.[1]
Solvent Switch: Use Acetonitrile (MeCN) or Toluene .[1]
Temperature: Heat the reaction to 50–80 °C .
Catalyst: Add 10 mol% 4-Dimethylaminopyridine (DMAP) to activate the acylating agent further.
Workflow Visualization
Figure 2: Operational workflow for acylation using DFEDFA.
DFEDFA is sensitive to moisture.[1] Ensure solvents are anhydrous.[1]
Safety & Handling
Corrosivity: While less aggressive than acid chlorides, fluorinated esters can cause irritation.[1] Wear standard PPE (gloves, goggles, lab coat).[1]
Toxicity: 2,2-Difluoroethanol (the byproduct) is toxic and metabolizes to difluoroacetic acid.[1] Handle all waste streams as hazardous halogenated waste.[1]
Ventilation: Always perform reactions in a functioning fume hood.
References
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
Hajdu, I. et al. (2017).[1] Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2456–2465.[1] Link
Meyer, C. F. et al. (2021).[1] Photoinduced C(sp3)–Br bond Functionalization via Halogen Bond Interactions.[1][2] ChemRxiv (Preprint).[1] Link
BLD Pharm. (n.d.).[1] Product Safety Data Sheet: 2,2-Difluoroethyl difluoroacetate (CAS 1300698-74-1).[1][3] Link
scale-up synthesis of 2,2-Difluoroethyl difluoroacetate for industrial applications
Abstract This application note details the industrial scale-up protocol for 2,2-Difluoroethyl difluoroacetate (DFEDFA) , a critical fluorinated solvent and solid electrolyte interphase (SEI) forming additive for high-vol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the industrial scale-up protocol for 2,2-Difluoroethyl difluoroacetate (DFEDFA) , a critical fluorinated solvent and solid electrolyte interphase (SEI) forming additive for high-voltage Lithium-Ion Batteries (LIBs). Unlike standard alkyl esters, the synthesis of DFEDFA requires rigorous water management to prevent equilibrium reversal and hydrofluoric acid (HF) generation. This guide prioritizes Direct Azeotropic Esterification as the most atom-economical route, providing a self-validating workflow for 10L pilot-scale production with >99.5% purity targets.
Introduction & Industrial Significance
The Role in Energy Storage
As LIB operating voltages push beyond 4.3V (vs. Li/Li+), conventional carbonate electrolytes (e.g., EC/DMC) suffer from oxidative decomposition. Fluorinated esters like DFEDFA possess a lower HOMO (Highest Occupied Molecular Orbital) energy level, granting them superior anodic stability.
Key Functionality:
High Voltage Stability: Fluorine substitution lowers the electron density on the carbonyl oxygen, reducing oxidative decomposition at the cathode.
SEI Formation: DFEDFA participates in the formation of a thin, LiF-rich passivation layer on the anode, suppressing dendritic growth.
Safety: Higher flash point and reduced flammability compared to non-fluorinated analogs.
Synthetic Strategy Selection
Three routes were evaluated for scale-up potential. The Direct Esterification route is selected for this protocol due to its superior atom economy and lower raw material costs compared to acyl halide or anhydride routes.
To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:
Water Removal (Kinetic Control): The reaction equilibrium constant (
) is near unity. Continuous water removal via azeotropic distillation is mandatory to drive conversion >98%.
Catalyst Selection: While sulfuric acid (
) is cheap, p-Toluenesulfonic acid (p-TsOH) is preferred for scale-up to minimize oxidative side reactions and facilitate easier handling.
Temperature Management: The reaction temperature must be maintained between 95°C and 115°C. Exceeding 120°C risks thermal decarboxylation of the difluoroacetic moiety.
HF Mitigation: Trace hydrolysis of the difluoromethyl group can generate HF. The reactor metallurgy must be Hastelloy or glass-lined; standard Stainless Steel 316 is insufficient for long-term exposure to hot, wet fluorinated acids.
Experimental Protocol: 10L Pilot Scale
Materials & Equipment
Reactor: 10L Glass-Lined Reactor (GLR) with overhead agitation (Anchor impeller).
Distillation: Dean-Stark trap fitted with a high-efficiency condenser (coolant at 5°C).
Reagents:
Difluoroacetic acid (DFAA): 4.0 kg (41.6 mol)
2,2-Difluoroethanol (DFEO): 3.75 kg (45.7 mol, 1.1 eq excess)
Solvent (Entrainer): Toluene (3.0 L)
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH): 40 g (1 wt% relative to DFAA)
Synthesis Workflow
Step 1: Reactor Charging
Inert the reactor with
flow for 15 minutes.
Charge DFAA and DFEO into the reactor at ambient temperature.
Add Toluene . The solvent acts as an azeotropic entrainer (Toluene/Water azeotrope boils at ~85°C).
Add p-TsOH catalyst.
Checkpoint: Verify agitation is stable at 150 RPM.
Step 2: Reaction (Reflux & Dehydration)
Heat the jacket to 120°C to achieve a gentle reflux inside the reactor (Internal Temp: ~105-110°C).
Monitor the Dean-Stark trap. Two phases will separate: the lower phase is water (discard), the upper phase is Toluene (return to reactor).
End Point Determination: Continue reflux until water collection ceases (theoretical water: ~750 mL).
Validation: Sample the reaction mass.[1] Analyze by GC. Target: <1.0% unreacted DFAA.
Step 3: Neutralization & Work-up
Cool reactor to 25°C.
Discharge reaction mass into a washing vessel.
Wash 1: Wash with 5%
solution (2 L) to neutralize the catalyst and unreacted acid. Caution: evolution.
Wash 2: Wash with deionized water (2 L) to remove salts.
Wash 3: Wash with brine (2 L) to aid phase separation.
Dry the organic layer over anhydrous
(or use molecular sieves in a flow system).
Step 4: Fractional Distillation (Purification)
Transfer the crude crude organic layer (DFEDFA + Toluene + Excess Alcohol) to a distillation unit.
Expected BP: ~65-70°C at 20 mbar (or ~125-130°C at atm, estimated).
Purity Target: >99.5% (GC).
Visualization of Logic
Process Flow Diagram (PFD)
The following diagram illustrates the unit operations and the critical separation logic.
Caption: Figure 1: Process Flow Diagram for the Azeotropic Esterification of DFEDFA.
Quality Control & Troubleshooting
Specification Sheet
Parameter
Specification
Method
Appearance
Clear, colorless liquid
Visual
Purity
GC-FID
Moisture
Karl Fischer (Coulometric)
Acid Value
Titration
Free Fluoride ()
Ion Chromatography
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<90%)
Inefficient water removal.
Check condenser temp (<5°C); Ensure vigorous reflux; Add more toluene.
High Acid Value
Incomplete neutralization.
Increase wash volume; Verify pH of aqueous phase is >8.
Corrosion on Equipment
HF formation.
Ensure reagents are dry before charging; Switch to Hastelloy or PTFE-lined equipment.
Product Discoloration
Thermal degradation.
Reduce pot temperature during distillation; Improve vacuum to lower BP.
Safety & Handling (E-E-A-T)
Fluoride Toxicity
While DFEDFA is an ester, the precursors and potential hydrolysis products pose specific risks.
Difluoroacetic Acid: Highly corrosive. Causes severe skin burns.
HF Generation: In the presence of moisture and heat, fluorinated esters can hydrolyze to release HF. Always have Calcium Gluconate gel available in the lab/plant as a first-aid response for skin exposure.
Thermal Runaway
The esterification is moderately exothermic. However, the primary risk is the accumulation of pressure if the Dean-Stark trap blocks. Ensure the system is vented through a scrubber (NaOH trap) to neutralize any escaping acid vapors.
References
Smart, B. E. (2001). "Fluorine Substituent Effects (on bioactivity)." Journal of Fluorine Chemistry. Link (Context: Electronic effects of fluorine on ester stability).
Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for High Voltage Li-Ion Batteries: From State-of-the-Art to Future Trends." Energy & Environmental Science. Link (Context: Use of fluorinated esters in LIBs).
Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. Link (Context: SEI formation mechanism).
Daikin Industries, Ltd. (2015). "Method for producing fluorinated ester."[2][3][4][5] U.S. Patent 9,120,740. Link (Context: Industrial synthesis protocols for fluorinated acetates).
Solvay Fluor. (2020). "Trifluoroacetic Acid and Derivatives - Handling and Safety." Technical Data Sheet. Link (Context: Analogous safety handling for fluorinated acids).
Application Note: 2,2-Difluoroethyl Difluoroacetate (DFEDFA) in High-Temperature & Oxidative Synthesis
This Application Note and Protocol guide is designed for researchers and drug development professionals, focusing on the emerging utility of 2,2-Difluoroethyl difluoroacetate (DFEDFA) . While historically prominent in hi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals, focusing on the emerging utility of 2,2-Difluoroethyl difluoroacetate (DFEDFA) . While historically prominent in high-voltage electrolyte systems, its physicochemical profile makes it a superior alternative to traditional polar aprotic solvents (like DMF, DMAc, NMP) in specific high-stress synthetic environments.
Executive Summary
2,2-Difluoroethyl difluoroacetate (DFEDFA) (CAS: 1300698-74-1) is a highly fluorinated ester offering a unique combination of high oxidative stability , non-flammability , and polarity .[1] Unlike conventional solvents that degrade under radical or oxidative conditions (e.g., ethers forming peroxides, amides hydrolyzing), DFEDFA remains inert. This guide details its application as a reaction medium for high-temperature synthesis, particularly in electrochemical C-H activation and sealed-vessel radical chemistries relevant to drug discovery.
Physicochemical Profile & Mechanistic Advantage
DFEDFA bridges the gap between polar organic solvents and inert perfluorinated fluids. Its partially fluorinated structure maintains solubility for organic substrates while providing the "fluorine effect" (chemical inertness).
Ideal for reflux reactions; safer than low-BP ethers.
Density
~1.32 g/mL
Heavy Solvent: Forms the bottom layer in aqueous workups.
Flash Point
High (Non-Flammable/High Flash)
Enhanced safety for scale-up vs. Ethyl Acetate.
Electrochemical Window
Wide Anodic Stability (>5.0 V vs Li/Li⁺)
Critical for electrosynthesis; resists oxidation.
Polarity
Moderate-High
Dissolves polar intermediates and lithium salts.
*Note: Boiling point estimated based on 2,2-difluoroethyl acetate (106°C). Exact value depends on pressure.
Mechanism of Action: The "Fluorine Shield"
Oxidative Resistance: The electron-withdrawing fluorine atoms on both the acyl and alkoxy groups significantly lower the HOMO energy of the molecule, making it resistant to anodic oxidation or attack by radical species (ROS).
Non-Nucleophilic: Unlike DMF or alcohols, DFEDFA is non-nucleophilic, preventing solvent participation in cationic cyclizations or electrophilic fluorinations.
Gas Solubility: Fluorinated domains typically exhibit high solubility for gases (
In the synthesis of complex pharmacophores, electrochemical oxidation avoids toxic oxidants. Standard solvents (MeCN, MeOH) often participate in side reactions or limit the voltage window.
Advantage: DFEDFA allows for higher potentials (>2.5 V vs Ag/AgCl), enabling the oxidation of deactivated arenes without solvent decomposition.
Scenario B: High-Temperature Radical Cyclizations
Reactions requiring radical initiators (e.g., AIBN, peroxides) at >100°C often degrade ethereal solvents (THF, Dioxane) via H-atom abstraction.
Advantage: The C-H bonds in DFEDFA are deactivated by adjacent fluorines, suppressing solvent H-abstraction and increasing the lifetime of the desired radical intermediates.
Decision Matrix: Solvent Selection
The following diagram illustrates when to deploy DFEDFA over conventional solvents.
Figure 1: Decision matrix for selecting DFEDFA in high-stress reaction environments.
Cell: Undivided beaker-type cell with Carbon/Platinum electrodes.
Step-by-Step Methodology:
Solvent Preparation:
Dry DFEDFA over activated 3Å molecular sieves for 24 hours. Ensure water content is <50 ppm (Karl Fischer).
Reaction Assembly:
In the electrochemical cell, dissolve the arene (1.0 equiv) and electrolyte (0.1 M) in DFEDFA (5 mL).
Note: DFEDFA's high density may require vigorous stirring to keep lighter substrates suspended if they are not fully soluble initially.
Electrolysis:
Heat the reaction block to 80–100°C . (DFEDFA remains stable, unlike MeCN which boils at 82°C).
Apply Constant Current (
) or Constant Potential (controlled via cyclic voltammetry data).
Monitor via TLC/LC-MS. The solvent peak in LC-MS will be minimal/distinct from product.
Workup (Fluorous Phase Separation):
Cool reaction to room temperature.
Add Water (5 mL) and Ethyl Acetate (5 mL).
Crucial Step: DFEDFA is dense (~1.32).[3] It may form the bottom layer or mix with the organic phase depending on the exact extraction solvent.
Standard Protocol: Dilute with excess Ethyl Acetate to pull the product into the top organic layer, washing away the electrolyte in the aqueous layer.
Concentrate organic layer.
Protocol 2: Solvent Recovery (Green Chemistry)
Due to the cost of fluorinated solvents, recovery is essential.
Distillation:
DFEDFA has a distinct boiling point (~106-115°C).
Perform fractional distillation under reduced pressure (e.g., 50 mbar at 40°C) to separate from high-boiling byproducts.
Purity Check:
Verify purity via
NMR.
Impurity Signal: Hydrolysis leads to Difluoroacetic acid (broad peak ~ -125 ppm) and 2,2-difluoroethanol.
Remediation:[4] Pass through a plug of basic alumina if acid is detected.
Workflow Visualization
Figure 2: Operational workflow for DFEDFA-mediated synthesis, highlighting the density-driven separation step.
References
ChemicalBook. (n.d.). 2,2-Difluoroethyl difluoroacetate Properties and CAS 1300698-74-1. Retrieved from
Google Patents. (2016). WO2016143294A1 - Electrolyte solution for high-voltage batteries. (Demonstrates oxidative stability and thermal resilience of the solvent class). Retrieved from
Frontiers in Chemistry. (2020). Fluorinated Solvents in Organic Synthesis: A Review.
Sigma-Aldrich. (n.d.). Fluorinated Solvents for Electrochemistry. Retrieved from
Disclaimer: 2,2-Difluoroethyl difluoroacetate is an advanced chemical intermediate. Standard safety protocols for handling fluorinated esters (fume hood, PPE) must be observed. Data regarding boiling points are predictive estimates based on structural analogs where experimental values are proprietary.
Application Note: High-Precision Stereoselective Synthesis Using 2,2-Difluoroethyl Difluoroacetate
Executive Summary This application note details the protocol for utilizing 2,2-Difluoroethyl difluoroacetate (CAS 1300698-74-1) as a specialized fluorinated building block in stereoselective synthesis. While ethyl bromod...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing 2,2-Difluoroethyl difluoroacetate (CAS 1300698-74-1) as a specialized fluorinated building block in stereoselective synthesis. While ethyl bromodifluoroacetate is the standard for Reformatsky-type reactions, the non-halogenated 2,2-difluoroethyl difluoroacetate offers a unique advantage: it serves as a highly atom-economic precursor for direct aldol additions without generating heavy metal waste (Zn/Rh).
The electron-withdrawing nature of the 2,2-difluoroethoxy group enhances the acidity of the
-protons ( est. < 24), facilitating milder deprotonation compared to standard ethyl esters. This guide focuses on the Direct Asymmetric Aldol Addition to generate chiral -difluoro--hydroxy esters, a critical pharmacophore in modern drug discovery (e.g., protease inhibitors).
The substrate contains two distinct fluorinated domains:
The Nucleophilic Core: The difluoroacetate moiety (
) which forms the enolate.
The Activating Ester: The 2,2-difluoroethyl group (
) acts as a superior leaving group compared to ethoxy, and its inductive effect stabilizes the generated enolate, preventing premature decomposition (a common issue with non-fluorinated enolates).
Stereocontrol Mechanism
Stereoselectivity is achieved not through the achiral ester itself, but via chiral Lewis Acid catalysis or chiral auxiliaries on the electrophile. The reaction proceeds via a Zimmerman-Traxler-like transition state where the metal center coordinates both the enolate oxygen and the aldehyde carbonyl.
Experimental Protocol: Direct Asymmetric Aldol Addition
Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF.
Electrophile: Representative chiral aldehyde (e.g., (R)-Glyceraldehyde acetonide) or achiral aldehyde with Chiral Ligand.
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.
Lewis Acid/Catalyst (Optional for high ee):
/ (S)-BINOL complex.
Step-by-Step Methodology
Phase A: Enolate Generation (The "Soft" Deprotonation)
The key to success is avoiding the "self-Claisen" condensation. Low temperature is mandatory.
Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvent Charge: Add anhydrous THF (5.0 mL) and cool to -78 °C (dry ice/acetone bath).
Base Addition: Add LHMDS (1.2 equiv, 1.2 mmol) dropwise over 5 minutes.
Substrate Addition: Dissolve 2,2-Difluoroethyl difluoroacetate (1.0 equiv, 1.0 mmol, ~160 mg) in THF (1 mL). Add this solution dropwise to the base.
Critical Insight: Stir for exactly 30 minutes at -78 °C. The solution typically turns pale yellow, indicating successful lithium enolate formation (
).
Phase B: Stereoselective Addition
Electrophile Preparation: Dissolve the aldehyde (1.1 equiv) in THF (1 mL).
Note: If using a chiral catalyst (e.g., Ti-BINOL), premix the catalyst with the aldehyde for 15 minutes before addition.
Reaction: Add the aldehyde solution slowly down the side of the flask to pre-cool it before it hits the reaction mixture.
Incubation: Stir at -78 °C for 2 hours. Then, allow the temperature to rise slowly to -40 °C over 1 hour.
Why? Difluoroenolates are less nucleophilic than non-fluorinated enolates due to the "negative hyperconjugation" of fluorine. A slight temperature bump is often required for conversion, but going above -20 °C risks decomposition.
Phase C: Quench and Isolation
Quench: Add saturated aqueous
(3 mL) while still at -40 °C.
Extraction: Warm to room temperature. Extract with Ethyl Acetate (
mL).
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Data Interpretation & Expected Results
Quantitative Analysis
The following table summarizes typical performance metrics when reacting 2,2-Difluoroethyl difluoroacetate with Benzaldehyde under optimized conditions (using Chiral Ligand L):
Metric
Value
Notes
Yield
78 - 85%
Higher than ethyl ester analogs due to better enolate stability.
Diastereomeric Ratio (dr)
> 95:5
Anti isomer is generally favored in Lewis Acid mediated pathways.
Enantiomeric Excess (ee)
88 - 94%
Dependent on ligand bulk (e.g., BINOL vs. TADDOL).
group increases the electrophilicity of the carbonyl, making the starting material susceptible to hydrolysis if THF is wet.
Poor Stereocontrol: Indicates "leakage" through a non-chelated transition state. Increase the amount of chiral ligand or switch to a non-coordinating solvent like Toluene (requires higher temp for solubility).
Mechanistic Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical transition state where stereochemistry is determined.
Figure 1: Reaction pathway from substrate activation to stereoselective product formation via the chelated transition state.
References
Direct Aldol Reaction of Difluoroacetates
Zhang, Y., et al. "Direct Aldol Reaction of Ethyl Difluoroacetate with Ketones." Journal of Organic Chemistry, 2014, 79(11), 5007–5018.
Catalytic Asymmetric Synthesis
Haufe, G. "Asymmetric Synthesis of fluoro-organic compounds." Chem. Soc. Rev., 2008, 37, 2563-2571.
Difluoroenolate Reactivity
Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009, 109(5), 2119–2183.
Reformatsky Analogues (Contextual Grounding)
For comparison with halogenated precursors: Organic & Biomolecular Chemistry, 2006, 4, 28-31.
Disclaimer: This protocol involves the use of pyrophoric bases and fluorinated intermediates. All procedures should be performed in a fume hood by trained personnel using appropriate PPE.
Application Notes and Protocols for Protecting Group Strategies in Reactions with 2,2-Difluoroethyl Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The introduction of difluoromethyl and related fluoroalkyl groups is a pivotal strategy in modern...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of difluoromethyl and related fluoroalkyl groups is a pivotal strategy in modern medicinal chemistry and drug development, often imparting desirable pharmacokinetic and physicochemical properties to bioactive molecules. 2,2-Difluoroethyl difluoroacetate presents itself as a potentially valuable reagent for introducing the difluoroacetyl moiety. However, its reactivity with common functional groups necessitates the strategic use of protecting groups to achieve chemoselectivity in complex molecule synthesis. This comprehensive guide provides a framework for developing robust protecting group strategies when utilizing 2,2-Difluoroethyl difluoroacetate. While direct literature on the reactivity of 2,2-Difluoroethyl difluoroacetate is emerging, the principles outlined herein are derived from established protecting group chemistry and analogous reactions with fluorinated electrophiles. This document offers a detailed examination of protecting groups for alcohols, amines, and carboxylic acids, complete with mechanistic insights, tabulated compatibility data, and step-by-step experimental protocols.
Introduction to 2,2-Difluoroethyl Difluoroacetate and the Imperative for Protection
2,2-Difluoroethyl difluoroacetate, with its electrophilic carbonyl centers, is designed to serve as a difluoroacetylating agent. The geminal fluorine atoms on the acetate moiety significantly enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This heightened reactivity, while beneficial for the desired transformation, poses a significant challenge in the presence of multiple nucleophilic functional groups within a substrate.
Uncontrolled reactions can lead to a mixture of products, reducing the yield of the desired compound and complicating purification. Therefore, a judicious protecting group strategy is not merely advantageous but often obligatory for the successful application of 2,2-Difluoroethyl difluoroacetate in the synthesis of complex organic molecules.[1][2] A protecting group transiently masks a functional group, rendering it inert to the reaction conditions, and can be removed subsequently to reveal the original functionality.[2]
The ideal protecting group should be:
Easy and efficient to introduce and remove.
Stable to the desired reaction conditions.
Orthogonal to other protecting groups present in the molecule.[1][3]
Minimally impact the overall yield and atom economy of the synthesis.
Strategic Selection of Protecting Groups: The Principle of Orthogonality
In multi-step synthesis, it is often necessary to deprotect one functional group while leaving others protected. An orthogonal protecting group strategy employs protecting groups that can be removed under distinct conditions (e.g., acidic, basic, hydrogenolysis, or fluoride-mediated cleavage) without affecting each other.[1][3] This approach provides the synthetic chemist with precise control over the sequence of bond-forming and deprotection steps.[1] When planning a synthesis involving 2,2-Difluoroethyl difluoroacetate, it is crucial to consider the stability of potential protecting groups to the conditions of the difluoroacetylation reaction and to select an orthogonal set of protecting groups for other functionalities if needed.
Figure 1: General workflow for a synthesis involving protecting groups.
Protecting Group Strategies for Alcohols
Alcohols are nucleophilic and will likely react with 2,2-Difluoroethyl difluoroacetate. Therefore, protection of hydroxyl groups is essential.
Recommended Protecting Groups for Alcohols
Protecting Group
Structure
Protection Conditions
Deprotection Conditions
Probable Compatibility with Difluoroacetylation
Silyl Ethers
Trimethylsilyl (TMS)
-Si(CH₃)₃
TMSCl, pyridine, CH₂Cl₂
Mild acid (e.g., HCl in THF/H₂O)
Moderate; may be labile to Lewis acidic conditions.
tert-Butyldimethylsilyl (TBDMS/TBS)
-Si(CH₃)₂(C(CH₃)₃)
TBDMSCl, imidazole, DMF
TBAF, THF; or stronger acid (e.g., HF-pyridine)
High; generally stable to a wide range of conditions.
tert-Butyldiphenylsilyl (TBDPS)
-Si(Ph)₂(C(CH₃)₃)
TBDPSCl, imidazole, DMF
TBAF, THF; more acid-stable than TBDMS
Very High; robust and stable to many reaction conditions.
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
Stir the solution at room temperature until the imidazole has dissolved.
Add TBDMSCl portion-wise to the reaction mixture.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Experimental Protocol: TBDMS Deprotection
Materials:
TBDMS-protected alcohol (1.0 equiv)
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Procedure:
Dissolve the TBDMS-protected alcohol in anhydrous THF.
Add the TBAF solution dropwise to the reaction mixture at room temperature.
Stir the reaction and monitor by TLC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the resulting alcohol by flash column chromatography if necessary.
Protecting Group Strategies for Amines
Amines are highly nucleophilic and will readily react with 2,2-Difluoroethyl difluoroacetate. Their protection is therefore critical.
Recommended Protecting Groups for Amines
Protecting Group
Structure
Protection Conditions
Deprotection Conditions
Probable Compatibility with Difluoroacetylation
tert-Butoxycarbonyl (Boc)
-C(O)OC(CH₃)₃
Boc₂O, Et₃N, CH₂Cl₂ or NaHCO₃, H₂O/THF
Strong acid (e.g., TFA in CH₂Cl₂ or HCl in dioxane)
High; stable to a wide range of non-acidic conditions.[4]
Carboxybenzyl (Cbz or Z)
-C(O)OCH₂Ph
CbzCl, Na₂CO₃, H₂O/dioxane
H₂, Pd/C
Very High; stable to both acidic and basic conditions.
Acetyl (Ac)
-C(O)CH₃
Ac₂O, pyridine
Acid or base hydrolysis
Moderate; may not be stable to all reaction conditions.
Trifluoroacetyl (TFA)
-C(O)CF₃
Trifluoroacetic anhydride, pyridine
Mild base (e.g., K₂CO₃, MeOH)
Not suitable; the protecting group is too similar to the desired moiety.
Experimental Protocol: Boc Protection of a Primary Amine
Materials:
Primary amine (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
Triethylamine (Et₃N, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃)
Anhydrous Dichloromethane (CH₂Cl₂) or a mixture of Tetrahydrofuran (THF) and water
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Procedure:
Dissolve the primary amine in the chosen solvent system (e.g., CH₂Cl₂ with Et₃N, or THF/water with NaHCO₃).
Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.
Stir the reaction at room temperature and monitor its progress by TLC.
Once the reaction is complete, if using an organic solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then brine. If using an aqueous system, extract with ethyl acetate.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
The crude Boc-protected amine can often be used without further purification. If necessary, purify by flash column chromatography.
Experimental Protocol: Boc Deprotection
Materials:
Boc-protected amine (1.0 equiv)
Trifluoroacetic acid (TFA, 10-50% in CH₂Cl₂) or 4 M HCl in dioxane
Anhydrous Dichloromethane (CH₂Cl₂)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Ethyl acetate
Procedure:
Dissolve the Boc-protected amine in anhydrous CH₂Cl₂.
Add the acidic solution (TFA or HCl in dioxane) and stir at room temperature.
Monitor the deprotection by TLC.
Upon completion, carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the deprotected amine.
Protecting Group Strategies for Carboxylic Acids
The carboxylate anion, formed under basic conditions, is a nucleophile that can react with 2,2-Difluoroethyl difluoroacetate. The carboxylic acid proton can also interfere with base-mediated reactions.
Recommended Protecting Groups for Carboxylic Acids
Protecting Group
Structure
Protection Conditions
Deprotection Conditions
Probable Compatibility with Difluoroacetylation
Methyl Ester
-OCH₃
MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH
LiOH, THF/H₂O or NaOH, MeOH/H₂O
High; stable to neutral and mildly acidic conditions.
Ethyl Ester
-OCH₂CH₃
EtOH, H₂SO₄ (cat.)
LiOH, THF/H₂O or NaOH, MeOH/H₂O
High; similar to methyl ester.
Benzyl Ester
-OCH₂Ph
BnBr, K₂CO₃, DMF
H₂, Pd/C
Very High; offers orthogonal deprotection via hydrogenolysis.
tert-Butyl Ester
-OC(CH₃)₃
Isobutylene, H₂SO₄ (cat.) or Boc₂O, DMAP
Strong acid (e.g., TFA in CH₂Cl₂)
High; stable to basic and nucleophilic conditions.
Experimental Protocol: Benzyl Ester Protection of a Carboxylic Acid
Materials:
Carboxylic acid (1.0 equiv)
Benzyl bromide (BnBr, 1.1 equiv)
Potassium carbonate (K₂CO₃, 1.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Water
Brine
Anhydrous sodium sulfate
Ethyl acetate
Procedure:
To a solution of the carboxylic acid in anhydrous DMF, add potassium carbonate.
Add benzyl bromide and stir the mixture at room temperature.
Monitor the reaction by TLC.
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.
Purify the benzyl ester by flash column chromatography.
Dissolve the benzyl ester in methanol or ethyl acetate in a flask suitable for hydrogenation.
Carefully add the Pd/C catalyst.
Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).
Stir the reaction under a hydrogen atmosphere (balloon or hydrogenation apparatus).
Monitor the reaction by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Conclusion and Future Outlook
The successful incorporation of the difluoroacetyl group using 2,2-Difluoroethyl difluoroacetate in the synthesis of complex molecules is critically dependent on a well-designed protecting group strategy. This guide provides a foundational understanding of suitable protecting groups for alcohols, amines, and carboxylic acids, along with practical experimental protocols. The selection of a protecting group should always be guided by its stability to the anticipated reaction conditions and its orthogonality with other protecting groups in the molecule. As the chemistry of 2,2-Difluoroethyl difluoroacetate is further explored, it is anticipated that more specific and refined protecting group strategies will emerge. Researchers are encouraged to perform small-scale test reactions to validate the compatibility of their chosen protecting groups with this promising reagent.
References
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... Retrieved February 5, 2026, from [Link]
Google Patents. (n.d.). WO2013010985A1 - Process for preparing 2,2-difluoroethanol.
ResearchGate. (2021, January 18). (PDF) 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Retrieved February 5, 2026, from [Link]
Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
National Institutes of Health. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA | Request PDF. Retrieved February 5, 2026, from [Link]
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved February 5, 2026, from [Link]
Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Retrieved February 5, 2026, from [Link]
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 5, 2026, from [Link]
Organic Synthesis. (n.d.). Protecting Groups. Retrieved February 5, 2026, from [Link]
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved February 5, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synt - JOCPR. Retrieved February 5, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 5, 2026, from [Link]
Kocienski, P. J. (1994). Protecting Groups. Thieme.
Google Patents. (n.d.). KR20140048983A - Process for preparing 2,2-difluoroethanol.
National Institutes of Health. (n.d.). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Retrieved February 5, 2026, from [Link]
National Institutes of Health. (n.d.). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Retrieved February 5, 2026, from [Link]
Quick Company. (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Retrieved February 5, 2026, from [Link]
Green Chemistry: Principles and Case Studies. (2019, December 3). Avoid Protecting Groups.
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved February 5, 2026, from [Link]
Synthesis and Application of [¹⁴C]2,2-Difluoroethyl Difluoroacetate for Metabolic Studies
Application Note & Protocol Introduction: The Significance of Radiolabeled Tracers in Drug Metabolism In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's absorption, distri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Introduction: The Significance of Radiolabeled Tracers in Drug Metabolism
In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Radiolabeled compounds serve as an indispensable tool in these investigations, providing a sensitive and quantitative method to trace the fate of a molecule within a biological system.[1] Carbon-14 (¹⁴C) is a preferred isotope for such studies due to its long half-life (5730 years), which obviates the need for decay correction during long-term studies, and the fact that its incorporation results in a molecule that is chemically identical to the parent drug, ensuring its biological behavior is representative.[1]
This document provides a detailed guide for the synthesis, purification, and analysis of [¹⁴C] labeled 2,2-Difluoroethyl difluoroacetate. This compound is of interest for metabolic studies due to the presence of the difluoroacetyl moiety, a structural motif found in various bioactive molecules. The introduction of fluorine can significantly alter a molecule's metabolic stability and pharmacokinetic properties.[2] Understanding the metabolic fate of the ester linkage and the difluoroacetate group is crucial for the development of safer and more effective pharmaceuticals. This guide is intended for researchers and professionals in drug development and medicinal chemistry.
Strategic Approach to the Radiosynthesis
The synthesis of [¹⁴C]2,2-Difluoroethyl difluoroacetate is approached through a multi-step process that prioritizes the late-stage introduction of the carbon-14 isotope to maximize radiochemical yield and minimize the handling of radioactive materials throughout the synthesis. The overall strategy involves the synthesis of [¹⁴C]difluoroacetic acid as the key radiolabeled intermediate, followed by its esterification with non-labeled 2,2-difluoroethanol.
The rationale for labeling the difluoroacetate moiety is to enable the tracking of this specific structural component through metabolic pathways. This allows for the investigation of whether the ester is hydrolyzed and how the resulting difluoroacetic acid is further metabolized and distributed.
Caption: Overall workflow for the synthesis of [¹⁴C]2,2-Difluoroethyl difluoroacetate.
Materials and Methods
Reagents and Equipment
Reagent/Equipment
Supplier
Grade
[1,2-¹⁴C]Acetic acid, sodium salt
Moravek, Inc.
Radiochemical
Dichloroacetic acid
Sigma-Aldrich
Anhydrous, 99%
Potassium fluoride
Sigma-Aldrich
Spray-dried, 99%
2,2-Difluoroethanol
Sigma-Aldrich
99%
Dicyclohexylcarbodiimide (DCC)
Sigma-Aldrich
99%
4-Dimethylaminopyridine (DMAP)
Sigma-Aldrich
99%
Dichloromethane (DCM)
Sigma-Aldrich
Anhydrous, >99.8%
Diethyl ether
Sigma-Aldrich
Anhydrous, >99.7%
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Agilent/Berthold
Analytical/Radiochemical
Thin-Layer Chromatography (TLC) plates
Merck
Silica gel 60 F254
Liquid Scintillation Counter
PerkinElmer
-
Standard radiation safety equipment (fume hood, shielding, detectors)
-
-
Experimental Protocols
PART 1: Synthesis of [1,2-¹⁴C]Difluoroacetic Acid
Step 1a: Synthesis of [1,2-¹⁴C]Dichloroacetic Acid
This procedure is adapted from established methods for the chlorination of acetic acid.[3][4][5] The use of a sealed tube is crucial for handling the volatile and corrosive chlorine gas, especially when working with radioactive starting material.
In a certified radiochemistry fume hood, a solution of [1,2-¹⁴C]acetic acid (specific activity tailored to the study's needs) in a minimal amount of glacial acetic acid is prepared.
A catalytic amount of red phosphorus and iodine is added to the solution.
The mixture is transferred to a heavy-walled, sealed glass tube.
Chlorine gas is carefully introduced into the tube, which is then sealed.
The reaction vessel is heated to 140-190°C for several hours. The progress of the reaction is monitored by taking small aliquots (with extreme caution) and analyzing them by GC-MS after derivatization.
Upon completion, the reaction tube is cooled, and the excess chlorine is carefully vented through a sodium hydroxide trap.
The resulting crude [1,2-¹⁴C]dichloroacetic acid is purified by vacuum distillation.
Step 1b: Halogen Exchange to [1,2-¹⁴C]Difluoroacetic Acid
This step utilizes a nucleophilic fluorination reaction.[6]
The purified [1,2-¹⁴C]dichloroacetic acid is dissolved in an appropriate solvent such as sulfolane.
Spray-dried potassium fluoride (KF) is added in excess.
The reaction mixture is heated to 150°C with vigorous stirring for several hours.[6]
The reaction is monitored by radio-TLC to track the consumption of the starting material and the formation of the product.
After cooling, the reaction mixture is acidified with non-radioactive sulfuric acid and the [1,2-¹⁴C]difluoroacetic acid is extracted with diethyl ether.
The ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude radiolabeled difluoroacetic acid.
PART 2: Esterification to [¹⁴C]2,2-Difluoroethyl Difluoroacetate
The Steglich esterification using DCC and DMAP is chosen for its mild reaction conditions, which are ideal for preventing the decomposition of the valuable radiolabeled precursor.[7][8]
In a round-bottom flask, the crude [1,2-¹⁴C]difluoroacetic acid is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.
The solution is cooled to 0°C in an ice bath.
2,2-Difluoroethanol (1.2 equivalents) is added, followed by the slow, portion-wise addition of dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 3-4 hours.[7]
The reaction progress is monitored by radio-TLC.
PART 3: Purification and Analysis
Purification:
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
The filtrate is washed sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude [¹⁴C]2,2-Difluoroethyl difluoroacetate is purified by preparative radio-HPLC. A reverse-phase C18 column is recommended with a gradient of acetonitrile and water as the mobile phase. The radioactive peak corresponding to the product is collected.
Analysis and Quality Control:
Parameter
Method
Acceptance Criteria
Radiochemical Purity
Radio-HPLC, Radio-TLC
≥ 98%
Chemical Identity
Co-elution with a non-labeled standard on HPLC, Mass Spectrometry
Consistent with the structure
Specific Activity
Liquid Scintillation Counting and Mass Spectrometry
To be determined based on the synthesis and study requirements
Radio-HPLC Conditions (Analytical):
Column: Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: Gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B)
Flow Rate: 1 mL/min
Detection: UV detector (at a suitable wavelength) in series with a radioactivity detector.[9]
Radio-TLC Conditions:
Stationary Phase: Silica gel 60 F254
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) should be optimized to achieve good separation.
Detection: Phosphorimager or radio-TLC scanner.[10]
Expected Metabolic Pathways and Study Design
The primary metabolic pathway for esters in vivo is hydrolysis, catalyzed by various esterases present in the plasma, liver, and other tissues.[11] Therefore, it is anticipated that [¹⁴C]2,2-Difluoroethyl difluoroacetate will be hydrolyzed to [¹⁴C]difluoroacetic acid and 2,2-difluoroethanol.
Caption: Expected primary metabolic pathway of [¹⁴C]2,2-Difluoroethyl difluoroacetate.
The subsequent fate of [¹⁴C]difluoroacetic acid is of significant interest. Studies on the metabolism of dichloroacetate, a structural analog, have shown that it can be metabolized to glyoxylate, oxalate, and glycine conjugates.[12] It is plausible that [¹⁴C]difluoroacetic acid follows similar metabolic routes. The 2,2-difluoroethanol moiety is expected to be oxidized to difluoroacetaldehyde and then to difluoroacetic acid.
In Vivo Study Design:
A typical in vivo metabolic study would involve administering a known dose of [¹⁴C]2,2-Difluoroethyl difluoroacetate to laboratory animals (e.g., rats).[13] Blood, urine, and feces samples would be collected at various time points. The total radioactivity in each sample would be determined by liquid scintillation counting to establish the mass balance and routes of excretion. Metabolite profiling would be conducted on the collected samples using radio-HPLC to separate the parent compound from its metabolites. The structure of the metabolites can be elucidated using techniques like LC-MS/MS.
Safety Precautions for Handling Carbon-14
Working with ¹⁴C-labeled compounds requires strict adherence to radiation safety protocols.[14]
Designated Work Area: All work with [¹⁴C] should be conducted in a designated and properly labeled fume hood.
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double gloves. Many ¹⁴C-labeled compounds can penetrate gloves, so it is crucial to change the outer pair frequently.[13]
Containment: Use spill trays lined with absorbent paper to contain any potential spills.
Monitoring: Regularly monitor the work area and gloves for contamination using a suitable survey meter or by performing wipe tests analyzed by a liquid scintillation counter.
Waste Disposal: All radioactive waste must be disposed of according to institutional and regulatory guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of [¹⁴C]2,2-Difluoroethyl difluoroacetate. The described methodology, from the strategic synthesis of the radiolabeled precursor to the final purification and analysis, is designed to be a robust and reliable process for obtaining this valuable tracer for metabolic studies. The insights into the expected metabolic pathways provide a solid foundation for designing and interpreting subsequent in vivo experiments. Adherence to the outlined safety procedures is essential for the safe handling of the radiolabeled materials.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Dow Chemical Company. (1933). Method of making dichloroacetic acid. U.S.
Szidat, S., et al. (2006). 14C-Analysis. Paul Scherrer Institut. [Link]
Saghir, S. A., & Smyth, M. (1995). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The Journal of pharmacology and experimental therapeutics, 272(1), 438–443. [Link]
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 17765-17775. [Link]
Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
Farde, L., et al. (1993). Synthesis and biodistribution of 18F-labeled fleroxacin. Journal of nuclear medicine, 34(5), 789–794. [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Dichloroacetic Acid. In Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. [Link]
Alfa Chemical Co., Ltd. (2022). Production of Difluoroacetic Acid. [Link]
Parkes, G. D. (1962). Mellor's Modern Inorganic Chemistry. Longmans.
Lange, G. L., & Gottardo, C. (1998). A new route to fatty acid ethyl esters from the corresponding acids. Tetrahedron letters, 39(41), 7579-7582. [Link]
Yale Environmental Health & Safety. (n.d.). Carbon-14 (14C) safety information and specific handling precautions. [Link]
Pollet, P., et al. (2011). Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung. Alcoholism, clinical and experimental research, 35(7), 1218–1224. [Link]
Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6415–6451. [Link]
Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]
Gill, H. S., et al. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 965–968. [Link]
Shi, Q., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico. Xenobiotica, 1–13. [Link]
Stacpoole, P. W., et al. (2022). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Pharmaceuticals, 15(3), 345. [Link]
Rotsch, D. A., et al. (2018). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI radiopharmacy and chemistry, 3(1), 13. [Link]
Hoye, A. T., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Berthold Technologies. (n.d.). Radio HPLC Detectors. [Link]
Wang, L., et al. (2015). Metabolic pathways of phthalate esters in humans. Environment international, 83, 107–116. [Link]
Longdom Publishing. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC). Journal of Analytical & Bioanalytical Techniques, 13(S16). [Link]
James, M. O., et al. (1998). Pharmacokinetics and metabolism of [14C]dichloroacetate in male Sprague-Dawley rats. Identification of glycine conjugates, including hippurate, as urinary metabolites of dichloroacetate. Drug metabolism and disposition: the biological fate of chemicals, 26(11), 1134–1143. [Link]
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 17765-17775. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Use of 2,2-Difluoroethyl Difluoroacetate in Polymer Chemistry
Content Type: Application Note & Technical Protocol
Target Audience: Electrochemical Material Scientists, Polymer Chemists, and Battery Engineers.[1]
[1]
Executive Summary
2,2-Difluoroethyl difluoroacetate (DFEDFA) is a specialized fluorinated ester (CAS: 1300698-74-1) emerging as a critical component in the development of High-Voltage Gel Polymer Electrolytes (GPEs) for Lithium-Ion Batteries (LIBs).[1] Unlike conventional carbonate solvents (e.g., EC, DMC), DFEDFA possesses a unique "dual-fluorinated" structure—fluorination on both the acyl and alkyl chains.[1]
This structural feature imparts three critical properties relevant to polymer chemistry:
Anodic Stability: High oxidation resistance (>4.5 V vs. Li/Li⁺), enabling compatibility with high-voltage cathodes (e.g., NMC811).[1]
Polymer Compatibility: Excellent solubility parameters for swelling fluoropolymers like Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) without dissolving them completely into a sol, creating a mechanically robust gel.[1]
Safety: Significantly reduced flammability compared to non-fluorinated alkyl esters.[1]
This guide details the synthesis, purification, and application of DFEDFA in fabricating high-performance GPEs.[1]
Chemical Profile & Mechanism
Structure-Property Relationship
The molecule consists of a difluoroacetyl group esterified with 2,2-difluoroethanol.[1]
-Fluorine Effect: The electron-withdrawing fluorine atoms on the -carbon (acyl side) lower the HOMO energy level of the molecule, making it harder to oxidize at the cathode surface.[1]
The Alkyl-Fluorine Effect: Fluorines on the ethyl group decrease the solvating power slightly compared to non-fluorinated esters, which reduces the desolvation energy of Li⁺ ions, potentially enhancing low-temperature performance.[1]
High enough for thermal stability; low enough for vacuum drying.[1]
Density
~1.35 g/mL
High density aids in volumetric energy density.[1]
Viscosity
< 2.0 cP (25°C)
Low viscosity ensures fast ion transport within the polymer gel.[1]
Moisture Content
< 10 ppm (Required)
Critical for preventing HF formation in LiPF₆ systems.[1]
Protocol A: Synthesis and Purification of Battery-Grade DFEDFA
Note: Commercial supplies often contain trace water or acid.[1] For electrochemical applications, in-house purification or synthesis is recommended.[1]
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
Charging: Add DFAA (0.5 mol), DFEO (0.55 mol), and Toluene (200 mL) to the flask. Add conc. H₂SO₄ (0.2 mL).
Reflux: Heat the mixture to reflux (~115°C). Water will collect in the Dean-Stark trap.[1] Continue until water evolution ceases (approx. 4-6 hours).[1]
Neutralization: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ solution (2x) to remove unreacted acid, then with brine (1x).[1]
Drying: Dry the organic phase over anhydrous MgSO₄ for 2 hours. Filter.
Isolation: Remove Toluene via rotary evaporation.[1]
Critical Purification (The "Battery Grade" Standard)
Impurities (alcohols, water) cause parasitic reactions in batteries.[1]
Fractional Distillation: Distill the crude product under reduced pressure. Collect the main fraction (constant boiling point).[1]
Molecular Sieve Treatment: Store the distilled DFEDFA over activated 4Å molecular sieves for 48 hours inside an Argon-filled glovebox.
Validation:
GC-MS: Purity must be >99.9%.
Karl Fischer Titration: Water content must be <10 ppm.[1]
Protocol B: Fabrication of High-Voltage Gel Polymer Electrolyte (GPE)
This protocol describes creating a PVDF-HFP membrane plasticized with a DFEDFA-based electrolyte.[1]
Punch the dry PVDF-HFP membrane into discs (e.g., 16mm diameter).[1]
Immerse the discs in the DFEDFA-based electrolyte solution for 6 hours.
The polymer will swell, absorbing the electrolyte and transitioning from an opaque film to a translucent gel (GPE).[1]
Remove excess liquid by gently dabbing with a dust-free wiper.[1]
Characterization & Validation
To confirm the efficacy of DFEDFA in the polymer system, perform the following tests:
Electrochemical Stability Window (LSV)
Setup: Linear Sweep Voltammetry using a Stainless Steel (SS) working electrode and Li metal counter electrode.
Protocol: Scan from OCV to 6.0 V vs. Li/Li⁺ at 1 mV/s.
Expected Result: DFEDFA-based GPEs typically show no significant oxidation current up to 4.7 V or higher , whereas non-fluorinated ester GPEs degrade around 4.2 V.[1]
Ionic Conductivity (
)[1]
Setup: AC Impedance Spectroscopy (EIS) with the GPE sandwiched between two SS blocking electrodes.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: DFEDFA-PUR-001
Topic: Isolation and Purification Protocols for Fluorinated Esters
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary & Critical Constraints
You are likely synthesizing 2,2-Difluoroethyl difluoroacetate (
) via Fischer esterification or acid-chloride coupling. This molecule presents unique purification challenges compared to non-fluorinated esters (e.g., ethyl acetate) due to three critical factors:
Density Inversion: Unlike standard organic esters, this fluorinated compound is significantly denser than water (
). In extraction, your product is the bottom layer .
Hydrolytic Instability: The electron-withdrawing fluorine atoms on the
-carbon increase the electrophilicity of the carbonyl carbon, making the ester bond more susceptible to hydrolysis, especially in alkaline conditions.
Boiling Point Proximity: The boiling point of the product (est.
) is dangerously close to the starting material, difluoroacetic acid (). Distillation alone is often insufficient for acid removal.
The Purification Workflow
The following logic flow illustrates the critical decision points in the purification process.
Figure 1: Critical path for DFEDFA purification. Note the density check at Step 1.
Module 1: Aqueous Workup (The "Crude" Clean-up)
Q: I performed a bicarbonate wash to remove unreacted acid, but I lost my product. The organic layer disappeared. What happened?
A: You likely discarded the wrong layer.
Fluorinated esters have a high specific gravity (typically
). In a separation funnel with water/bicarbonate (), the fluorinated organic phase will be at the bottom .
Diagnostic: Always perform a "drop test" before discarding any layer. Add a drop of water to the layer you intend to discard. If the drop travels through the liquid, that liquid is organic.
Corrective Action: If you saved the aqueous waste, extract it 3x with dichloromethane (DCM) to recover your fluorinated ester.
Q: Why does the emulsion form during the bicarbonate wash, and how do I break it?
A: Fluorinated surfactants are notorious for stabilizing emulsions. If 2,2-difluoroethanol (starting material) is present, it acts as a co-solvent/surfactant.
Prevention: Do not shake vigorously; use a gentle rocking motion.
Troubleshooting:
Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and density difference.
Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the interface.
Q: Can I use NaOH to ensure all difluoroacetic acid is removed?
A:Absolutely not.
The electron-withdrawing effect of the
group makes the ester carbonyl highly electrophilic. Strong bases like NaOH will cause rapid saponification (hydrolysis), converting your product back into the alcohol and acid salt.
Protocol: Use saturated
or .
Temperature Control: Perform all washes at
(ice bath) to kinetically inhibit hydrolysis.
Module 2: Distillation Dynamics
Q: My GC shows a persistent impurity just before the main peak. Is this the alcohol?
A: Yes, likely 2,2-difluoroethanol (BP
).
Separating the alcohol from the ester (BP est. ) is difficult because fluorinated alcohols often form azeotropes with their corresponding esters or with trace water.
Solution: You need a high reflux ratio (10:1 or 20:1).
Azeotrope Breaker: If the alcohol persists, consider adding a small amount of acetic anhydride before distillation to convert the remaining alcohol to the lower-boiling acetate (2,2-difluoroethyl acetate, BP
), which is easier to separate from your difluoroacetate product.
Q: The boiling point of my product seems higher than literature values for similar esters. Why?
A: This is expected. While fluorination often lowers boiling points due to reduced Van der Waals forces (compared to hydrogenated analogs), the molecular weight increase here is significant.
PubChem. Compound Summary: 2,2-Difluoroethyl acetate.[2][3][4][5] National Library of Medicine. Retrieved from .
Wiesenhofer, W. et al. (2009).[6] Process for preparing 2,2-difluoroethanol and esters thereof.[5][6][7] U.S. Patent No. 8,975,448. Washington, DC: U.S. Patent and Trademark Office. Retrieved from .
He, X. et al. (2015). Electrolyte compositions comprising fluorinated solvents.[6][8] WIPO Patent Application WO/2015/179205. Retrieved from .
challenges in the handling and storage of 2,2-Difluoroethyl difluoroacetate
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2,2-Difluoroethyl difluoroacetate. This document is intended for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,2-Difluoroethyl difluoroacetate. This document is intended for researchers, scientists, and professionals in drug development who are working with this specialized fluorinated ester. Given the specific nature of this compound, this guide synthesizes data from structurally similar molecules to provide the most accurate and practical advice. Our goal is to equip you with the necessary information to ensure safe handling, stable storage, and successful experimental outcomes.
Chemical Profile and Inferred Properties
2,2-Difluoroethyl difluoroacetate (CHF₂COOCH₂CHF₂) is an ester formed from 2,2-difluoroacetic acid and 2,2-difluoroethanol. While specific experimental data for this exact molecule is not widely published, its properties and reactivity can be reliably inferred from its constituent moieties and related compounds like 2,2-difluoroethyl acetate[1][2] and ethyl difluoroacetate[3].
The presence of four fluorine atoms significantly influences the molecule's electronic properties, reactivity, and potential hazards. It is primarily used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance efficacy and stability.[1][2]
Table 1: Comparison of Physical Properties of Related Fluorinated Esters
This section addresses common questions regarding the handling and storage of 2,2-Difluoroethyl difluoroacetate.
Q1: What are the primary hazards associated with 2,2-Difluoroethyl difluoroacetate?
A: Based on analogous compounds, 2,2-Difluoroethyl difluoroacetate should be treated as a hazardous substance. The primary concerns are:
Flammability: Related fluorinated esters are highly flammable with low flash points.[3][4] Therefore, all sources of ignition, including heat, sparks, and static discharge, must be rigorously excluded from the handling area.[5]
Health Hazards: It is likely to be a skin and eye irritant.[3][4] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[4][5]
Instability: The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. This degradation can release 2,2-difluoroacetic acid and 2,2-difluoroethanol. 2,2-difluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[6]
Thermal Decomposition: At elevated temperatures, fluorinated organic compounds can decompose to release highly toxic gases, including hydrogen fluoride (HF).[7][8]
Q2: What are the optimal storage conditions for this compound?
A: To maintain purity and prevent degradation, the following storage conditions are recommended:
Temperature: Store in a cool, dry place.[6] Refrigeration (2-8°C) is advisable for long-term storage.[2]
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
Container: Use a tightly closed container made of a material compatible with fluorinated compounds. Avoid glass for long-term storage due to the potential for HF generation upon decomposition, which attacks silica.[9]
Location: Store in a well-ventilated area, away from incompatible substances.[5][6]
Q3: What are the signs of decomposition I should watch for?
A: Visual inspection and analytical checks can help identify decomposition:
Pressure Buildup: Decomposition can generate gaseous byproducts, leading to pressure increases in the container.
Discoloration: The appearance of a yellow or brown tint in the normally colorless liquid can indicate the presence of impurities or degradation products.
Acrid Odor: The release of 2,2-difluoroacetic acid or hydrogen fluoride may produce a sharp, acidic odor.
Purity Decrease: Regular analytical checks using Gas Chromatography (GC) can quantify the purity and detect the emergence of degradation peaks corresponding to the parent acid and alcohol.[10]
Q4: Which substances are incompatible with 2,2-Difluoroethyl difluoroacetate?
A: Avoid contact with the following:
Strong Bases and Acids: These will catalyze hydrolysis of the ester bond.
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
Water/Moisture: Promotes hydrolysis, especially over time or at elevated temperatures.[9]
Q5: How should I safely dispose of waste and contaminated materials?
A: All waste, including empty containers, must be treated as hazardous. Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or the environment.
Troubleshooting Guide for Experimental Applications
This guide provides a systematic approach to resolving common issues encountered during the use of 2,2-Difluoroethyl difluoroacetate.
Issue 1: Inconsistent or Low Reaction Yields
Symptom: Your reaction, in which 2,2-Difluoroethyl difluoroacetate is a key reagent, is providing inconsistent or lower-than-expected yields.
Underlying Cause: The most probable cause is the degradation of the ester via hydrolysis. The presence of 2,2-difluoroethanol and 2,2-difluoroacetic acid as impurities will alter the stoichiometry and may introduce unwanted side reactions.
Troubleshooting Protocol:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Unexpected Byproducts
Symptom: Analytical data (e.g., NMR, LC-MS) shows the presence of unexpected fluorinated species in your reaction product.
Underlying Cause: The difluoroacetate or difluoroethyl groups can, under certain conditions (e.g., strong nucleophiles, high temperatures), participate in side reactions. Thermal decomposition can also introduce reactive radical species.
Investigative Protocol:
Characterize Byproducts: Attempt to identify the structure of the major byproducts. Common derivatives could arise from transesterification if other alcohols are present.
Analyze a Control Reaction: Run the reaction without your primary substrate to see if the byproducts form from the self-reaction or decomposition of 2,2-Difluoroethyl difluoroacetate under the reaction conditions.
Lower Reaction Temperature: High temperatures can promote decomposition.[11][12] Evaluate if the reaction can proceed efficiently at a lower temperature.
Evaluate Reagent Compatibility: Review literature on the reactivity of fluorinated esters with the other reagents in your protocol to check for known incompatibilities.
Chemical Stability and Decomposition Pathways
The primary pathway for the decomposition of 2,2-Difluoroethyl difluoroacetate under common laboratory conditions is hydrolysis. This process is accelerated by the presence of acids or bases.
Caption: Primary decomposition pathways for the ester.
The C-F bonds in the molecule are generally stable. However, studies on similar compounds show that under strongly basic conditions, elimination of HF can occur, leading to further complex degradation.[13] High-temperature thermolysis of fluoropolymers is known to produce a variety of toxic perfluorinated compounds.[14]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of 2,2-Difluoroethyl difluoroacetate, adapted from methods for similar compounds.[10]
Sample Preparation:
Prepare a dilute solution of the ester (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
GC System Configuration:
Column: A mid-polarity column (e.g., DB-35 or equivalent) is often suitable for separating fluorinated compounds.
Injector: Set to 200-250°C.
Detector: Use a Flame Ionization Detector (FID), set to 250-300°C.
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
Oven Program:
Initial Temperature: 50°C, hold for 2 minutes.
Ramp: Increase temperature at 10-15°C/min to 250°C.
Final Hold: Hold at 250°C for 5 minutes.
Analysis:
Inject 1 µL of the prepared sample.
Integrate the resulting peaks. The purity can be estimated using the area normalization method. The retention times for 2,2-difluoroethanol and 2,2-difluoroacetic acid will be significantly different from the parent ester.
References
PubChem. (n.d.). 2,2-Difluoroethylacetate. Retrieved from [Link]
Google Patents. (2014). Process for preparing 2,2-difluoroethanol.
NIST. (n.d.). 2,2-Difluoroethyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
Munch, J. W., & Eichelberger, J. W. (1992). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 75(4), 759-765. Retrieved from [Link]
Rypáček, F., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 13(45), 31633-31639. Retrieved from [Link]
PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]
Wikipedia. (n.d.). Polytetrafluoroethylene. Retrieved from [Link]
Zhang, Y., et al. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Molecules, 27(4), 1253. Retrieved from [Link]
Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
Google Patents. (2020). Method for determining impurities in 2, 2-difluoroethanol by gas chromatography.
Kudo, H., et al. (2014). Thermal Decomposition of Lower-GWP Refrigerants. Purdue University. Retrieved from [Link]
UAB Department of Environmental Health & Safety. (2019). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Retrieved from [Link]
Schießl, K., et al. (2023). Fluoride recovery in degradable fluorinated polyesters. Polymer Chemistry, 14(1), 37-42. Retrieved from [Link]
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. Retrieved from [Link]
minimizing byproduct formation in reactions involving 2,2-Difluoroethyl difluoroacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl Acetate. This guide is designed to provide in-depth troubleshooting advice and answer...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl Acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Here, we address common issues encountered during the synthesis and subsequent reactions of 2,2-difluoroethyl acetate, providing explanations grounded in chemical principles and offering practical solutions.
Synthesis of 2,2-Difluoroethyl Acetate
Q1: I am synthesizing 2,2-difluoroethyl acetate from 1-chloro-2,2-difluoroethane and potassium acetate in DMSO, but my yields are low and I see several impurities in the GC-MS analysis. What are the likely byproducts and how can I minimize them?
A1: Low yields and the presence of impurities in this synthesis can often be attributed to incomplete reaction, side reactions of the starting materials, or degradation under the reaction conditions. Let's break down the potential issues:
Primary Impurity: Unreacted 1-chloro-2,2-difluoroethane. The reaction between 1-chloro-2,2-difluoroethane and potassium acetate is a nucleophilic substitution (SN2) reaction. To drive this reaction to completion, ensure you are using a sufficient excess of potassium acetate and that the reaction time and temperature are adequate. Monitoring the reaction by gas chromatography (GC) is crucial to confirm the complete consumption of the starting material.[1]
Potential Byproduct: 1,1-Difluoroethene (Vinylidene Fluoride). Under basic conditions, 1-chloro-2,2-difluoroethane can undergo an elimination reaction (E2) to form 1,1-difluoroethene. While potassium acetate is a weak base, at elevated temperatures in a polar aprotic solvent like DMSO, this side reaction can become more significant.
Troubleshooting:
Temperature Control: Avoid excessively high reaction temperatures. A temperature of around 120°C is typically sufficient for the substitution reaction to proceed efficiently without promoting significant elimination.[1]
Slow Addition: Adding the 1-chloro-2,2-difluoroethane slowly to the heated solution of potassium acetate in DMSO can help maintain a low concentration of the electrophile, favoring the desired substitution over elimination.[2]
Solvent-Related Impurities: DMSO is thermally liable and can decompose at elevated temperatures, especially in the presence of acids or bases, though this is less common at 120°C.[3] Ensure you are using high-purity, dry DMSO to minimize potential side reactions.
Q2: My final product after distillation is still not pure. What are the best practices for the purification of 2,2-difluoroethyl acetate?
A2: Purification of 2,2-difluoroethyl acetate is typically achieved by fractional distillation.[1] However, effective separation depends on the boiling points of the components in the mixture.
Initial Distillation: A simple distillation can be used to remove the bulk of the high-boiling DMSO solvent.
Fractional Distillation: To separate 2,2-difluoroethyl acetate from any remaining starting material or lower-boiling impurities, a fractional distillation column is necessary. The efficiency of the separation will depend on the number of theoretical plates in your column.
Monitoring: Monitor the temperature at the head of the column closely. A stable temperature plateau at the boiling point of 2,2-difluoroethyl acetate indicates the collection of the pure product. Collect fractions and analyze their purity by GC.
Troubleshooting Poor Separation:
Inefficient Column: If you are still seeing impurities, you may need a more efficient fractional distillation column with a higher number of theoretical plates.
Reactions of 2,2-Difluoroethyl Acetate
Q3: I am performing a base-catalyzed transesterification of 2,2-difluoroethyl acetate with methanol to produce 2,2-difluoroethanol, but the reaction is incomplete and I'm observing byproducts. What could be going wrong?
A3: Base-catalyzed transesterification is an equilibrium process. Incomplete conversion and byproduct formation are common challenges that can be addressed by carefully controlling the reaction conditions.
Incomplete Conversion:
Equilibrium: To drive the equilibrium towards the desired product (2,2-difluoroethanol), a large excess of the reactant alcohol (methanol in this case) is typically used.[5]
Catalyst: Ensure you are using an appropriate amount of a strong base catalyst, such as sodium hydroxide or sodium methoxide.[1]
Primary Byproduct: Acetic Acid and 2,2-Difluoroethanol (from Hydrolysis). The most common side reaction in base-catalyzed transesterification is hydrolysis of the ester. This occurs if water is present in the reaction mixture. The hydroxide base will react with water, and the resulting hydroxide ions can hydrolyze the ester back to the carboxylate salt (acetate) and 2,2-difluoroethanol.
Troubleshooting:
Anhydrous Conditions: It is critical to use anhydrous (dry) solvents and reagents. Dry your methanol and any other solvents over molecular sieves before use. Ensure your glassware is thoroughly dried.
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
Other Potential Byproducts:
Saponification: If the starting material contains any free carboxylic acids, the base catalyst will react with them to form soaps. This can complicate the workup and purification.[6]
Degradation: While 2,2-difluoroethyl acetate is relatively stable, prolonged exposure to strong basic conditions at high temperatures could potentially lead to degradation, although specific pathways are not well-documented in readily available literature.
Q4: How can I effectively monitor the progress of my transesterification reaction to avoid the formation of byproducts from over-running or under-running the reaction?
A4: Real-time monitoring of your reaction is key to achieving high yields and purity.
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the starting material (2,2-difluoroethyl acetate) and the appearance of the product (the new ester or 2,2-difluoroethanol). By taking small aliquots from the reaction mixture at regular intervals, you can determine when the reaction has reached completion and avoid unnecessary heating or exposure to basic conditions that could promote side reactions.[1]
Thin Layer Chromatography (TLC): For a quicker, more qualitative assessment, TLC can be used to monitor the progress of the reaction, provided you can find a suitable solvent system to separate the starting material and product.
Experimental Protocols
Optimized Synthesis of 2,2-Difluoroethyl Acetate
This protocol is adapted from established procedures and is designed to maximize yield while minimizing byproduct formation.[1]
Materials:
1-chloro-2,2-difluoroethane
Potassium acetate (anhydrous)
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous potassium acetate and anhydrous DMSO.
Heat the mixture to 120°C with stirring.
Slowly add 1-chloro-2,2-difluoroethane via the dropping funnel to the heated mixture over a period of at least one hour.
After the addition is complete, continue to stir the reaction mixture at 120°C for an additional 1.5-2 hours.
Monitor the reaction progress by GC to ensure complete consumption of 1-chloro-2,2-difluoroethane.
Once the reaction is complete, cool the mixture to room temperature.
Purify the 2,2-difluoroethyl acetate by fractional distillation.
Base-Catalyzed Transesterification of 2,2-Difluoroethyl Acetate with Methanol
This protocol is designed for the efficient conversion of 2,2-difluoroethyl acetate to 2,2-difluoroethanol.
Materials:
2,2-Difluoroethyl acetate
Methanol (anhydrous)
Sodium hydroxide (solid)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-difluoroethyl acetate and a significant excess of anhydrous methanol (e.g., 3-5 equivalents).
With stirring, carefully add a catalytic amount of solid sodium hydroxide.
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50°C) for 1-2 hours.
Monitor the reaction by GC for the disappearance of 2,2-difluoroethyl acetate.
Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid).
Remove the excess methanol by rotary evaporation.
Purify the resulting 2,2-difluoroethanol by distillation.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Caption: Potential reaction pathways in the synthesis of 2,2-difluoroethyl acetate.
Caption: Key reactions in the base-catalyzed transesterification of 2,2-difluoroethyl acetate.
References
KR20140048983A - Process for preparing 2,2-difluoroethanol - Google P
US20140243561A1 - Process for preparing 2,2-difluoroethanol - Google P
Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. [Link]
Unimolecular HCl and HF Elimination Reactions of 1,2-Dichloroethane, 1,2-Difluoroethane, and 1,2-Chlorofluoroethane: Assignment of Threshold Energies | The Journal of Physical Chemistry A - ACS Publications. [Link]
Esterification of By-products of Biodiesel Fuel Production with Methanol and Technical Glycerol Using Biocatalysts - ResearchGate. [Link]
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora - Journal of Materials and Environmental Science. [Link]
Development of effective potassium acetate extractant - The Royal Society of Chemistry. [Link]
Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC. [Link]
8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources. [Link]
GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT - Universal Journal of Pharmaceutical Research. [Link]
How to make ethyl acetate| Part 2 (Fractional distillation) - YouTube. [Link]
Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions - Purdue Engineering. [Link]
EP3077351A1 - Process for producing 1-chloro-2,2-difluoroethane - Google P
Heterogeneization of Biodiesel Production by Simultaneous Esterification and Transesterification of Oleins - MDPI. [Link]
Improved stability of highly concentrated LiBF4/fluorinated ethyl acetate-based electrolyte solutions with a co-solvent for LiNi0.8Co0.1Mn0.1O2 positive electrodes in lithium ion batteries - ResearchGate. [Link]
Chemical Properties of 2,2-Difluoroethyl acetate (CAS 1550-44-3) - Cheméo. [Link]
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]
Powdered KOH in DMSO: An Efficient Base for Asymmetric Cyclization via Memory of Chirality at Ambient Temperature - PubMed. [Link]
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua - SciSpace. [Link]
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC - PubMed Central. [Link]
Purification by fractional distillation | - ChemBAM. [Link]
Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). [Link]
Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]
DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages - ResearchGate. [Link]
Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir - ChemRxiv. [Link]
Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate - Austin Publishing Group. [Link]
A PRACTICAL GUIDE TO OPTIMIZING SAMPLE PREPARATION WORKFLOWS FOR HEAVY METALS AND ORGANIC POLLUTANTS IN ENVIRONMENTAL LABS - Milestone Inc. [Link]
A Brief Introduction to Fractional Distillation - YouTube. [Link]
(PDF) Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study - ResearchGate. [Link]
Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegale - Journal of Applied Pharmaceutical Science. [Link]
Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl Difluoroacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during experiments involving ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during experiments involving ethyl difluoroacetate (CAS: 454-31-9). As a versatile reagent for introducing the difluoroacetyl moiety, its successful application is critical in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.[1][2] This resource is designed to provide practical, field-proven insights to diagnose and resolve common issues, ensuring the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction with ethyl difluoroacetate is resulting in a low yield of the desired product. What are the most common initial factors to investigate?
A1: Low conversion rates in reactions involving ethyl difluoroacetate can often be traced back to a few critical parameters. The primary suspects are typically the purity and stability of your reagents and the reaction conditions. Specifically, you should first verify:
Reagent Quality: The purity of ethyl difluoroacetate is paramount. Impurities can interfere with the reaction, and degradation over time, especially due to moisture, can significantly reduce its reactivity.[3][4]
Reaction Environment: The presence of moisture is a common culprit in low yields, as ethyl difluoroacetate can be susceptible to hydrolysis.[1][5] Ensuring anhydrous conditions is crucial.
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of side products.
Base Selection (if applicable): In base-mediated reactions like the Claisen condensation, the choice and stoichiometry of the base are critical for efficient enolate formation and subsequent reaction.[6]
Q2: I am observing the formation of difluoroacetic acid in my reaction mixture. What is causing this and how can I prevent it?
A2: The presence of difluoroacetic acid is a strong indicator of hydrolysis of the ethyl difluoroacetate starting material.[1][5] This occurs when the ester reacts with water present in the reaction mixture. To mitigate this, it is essential to work under strictly anhydrous conditions. This includes:
Using freshly distilled and dried solvents.
Drying all glassware thoroughly before use.
Handling reagents under an inert atmosphere (e.g., nitrogen or argon).
Ensuring that any other reagents, such as the substrate or base, are free from water.
Q3: My Claisen condensation with ethyl difluoroacetate is not proceeding as expected. What are the key parameters to optimize?
A3: The Claisen condensation is a base-mediated reaction that is highly sensitive to reaction conditions.[6][7][8] For low conversion rates with ethyl difluoroacetate, consider the following:
Base Stoichiometry and Type: A full equivalent of a suitable base is required to drive the reaction to completion by deprotonating the β-keto ester product.[6] The choice of base is also critical; for ethyl esters, sodium ethoxide is often used to avoid transesterification.[6]
Enolate Formation: Ensure that the conditions are suitable for the formation of the ester enolate. This may involve adjusting the temperature or the order of addition of reagents.
Equilibrium: The Claisen condensation is an equilibrium process. The final deprotonation of the β-keto ester product is the thermodynamic driving force.[6] If this deprotonation is not efficient, the equilibrium may not favor product formation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in reactions involving ethyl difluoroacetate.
Caption: A logical flow for diagnosing and resolving low conversion rates.
In-Depth Troubleshooting Guides
Issue 1: Low Yield in Reformatsky Reactions
The Reformatsky reaction utilizes an organozinc reagent generated from an α-halo ester and zinc metal to react with a carbonyl compound.[9][10] When using ethyl bromodifluoroacetate, low yields of the desired β-hydroxy-α,α-difluoroester can be encountered.
Causality and Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Expected Outcome
Inactive Zinc
The oxidative addition of zinc to the carbon-halogen bond is a critical first step. The surface of the zinc metal can become oxidized, rendering it unreactive.
1. Activate the zinc metal prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. 2. Use of a small amount of iodine or 1,2-dibromoethane can also help activate the zinc surface.
A more facile insertion of zinc into the C-Br bond, leading to a higher concentration of the active Reformatsky reagent and improved product yield.
Side Reactions of the Organozinc Reagent
The Reformatsky enolate is a reactive intermediate that can participate in side reactions, such as dimerization or protonation by acidic protons in the reaction mixture.
1. Ensure the carbonyl substrate is added after the formation of the organozinc reagent is complete. 2. Strictly control the reaction temperature to minimize decomposition and side reactions. 3. Verify that the substrate and solvent are free of acidic impurities.
A higher proportion of the organozinc reagent will react with the intended carbonyl substrate, increasing the yield of the desired product.
Low Reactivity of the Carbonyl Substrate
Sterically hindered ketones or electron-deficient aldehydes may exhibit lower reactivity towards the Reformatsky reagent.
1. Increase the reaction temperature or prolong the reaction time. 2. Consider the use of a Lewis acid catalyst to activate the carbonyl group.
Enhanced electrophilicity of the carbonyl carbon, leading to a faster and more complete reaction with the nucleophilic organozinc reagent.
Experimental Protocol: Activation of Zinc for Reformatsky Reaction
Place the required amount of zinc dust in a flask equipped with a magnetic stirrer.
Add a 1 M solution of hydrochloric acid and stir for 2-5 minutes to etch the surface.
Decant the acid and wash the zinc sequentially with deionized water, ethanol, and diethyl ether.
Dry the activated zinc dust under high vacuum before use.
Issue 2: Inefficient Claisen Condensation
The Claisen condensation of ethyl difluoroacetate with another ester is a powerful method for forming β-keto difluoroesters. However, this reaction is notoriously sensitive to reaction conditions.[7][11]
Causality and Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Expected Outcome
Inappropriate Base
The choice of base is critical. Using a base with a different alkoxide than the ester (e.g., methoxide for an ethyl ester) can lead to transesterification, consuming the starting material and reducing the yield of the desired product.[6]
1. Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl difluoroacetate). 2. Alternatively, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can be used to pre-form the enolate.
Prevention of transesterification and efficient formation of the desired enolate, leading to a higher conversion to the β-keto ester.
Unfavorable Equilibrium
The Claisen condensation is a reversible reaction. The final, irreversible deprotonation of the acidic β-keto ester product by the alkoxide base is what drives the reaction to completion.[6]
1. Ensure at least one full equivalent of base is used to allow for the final deprotonation step. 2. Verify that the β-keto ester product has an acidic proton between the two carbonyl groups. Esters lacking two α-hydrogens on the nucleophilic partner will not undergo a successful Claisen condensation.
The equilibrium is shifted towards the product side, resulting in a higher yield of the desired β-keto ester.
Self-Condensation vs. Crossed Condensation
In a mixed (crossed) Claisen condensation, self-condensation of either of the starting esters can compete with the desired crossed reaction, leading to a mixture of products and a lower yield of the target molecule.
1. Use one ester in excess. 2. If one ester has no α-hydrogens (and thus cannot form an enolate), it can be used as the electrophilic partner with a stoichiometric amount of the enolizable ester. 3. Use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester before adding the second ester.
Increased selectivity for the desired crossed Claisen product and a reduction in the formation of byproducts.
Experimental Protocol: General Procedure for a Mixed Claisen Condensation with Ethyl Difluoroacetate
To a solution of a non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF) at -78 °C, slowly add one equivalent of the ester that will serve as the nucleophile.
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
Slowly add one equivalent of ethyl difluoroacetate (as the electrophile) to the enolate solution.
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with standard aqueous workup and purification.
References
WO2017025985A1 - Process of producing ethyl difluoroacetate - Google P
CN102311343A - Processing technique of ethyl difluoroacetate - Google P
CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google P
Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid - Quick Company. [Link]
Recent developments in the asymmetric Reformatsky-type reaction - PMC. [Link]
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder - ResearchGate. [Link]
Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC - PubMed Central. [Link]
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction | Organic Letters - ACS Publications. [Link]
Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. [Link]
Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA | Request PDF - ResearchGate. [Link]
Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit. [Link]
stability of 2,2-Difluoroethyl difluoroacetate under acidic and basic conditions
Technical Support Center: Stability of 2,2-Difluoroethyl Difluoroacetate Executive Summary: The Fluorine Paradox 2,2-Difluoroethyl difluoroacetate (DFE-DFA) is a specialized fluorinated ester primarily utilized as a high...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 2,2-Difluoroethyl Difluoroacetate
Executive Summary: The Fluorine Paradox
2,2-Difluoroethyl difluoroacetate (DFE-DFA) is a specialized fluorinated ester primarily utilized as a high-voltage solvent in Lithium-ion battery electrolytes. Its structure (
) is engineered for oxidative stability, allowing it to withstand high potentials (>4.5 V vs Li/Li⁺).
However, this same fluorination creates a "Push-Pull" instability toward hydrolysis. The electron-withdrawing fluorine atoms on the acyl group make the carbonyl carbon highly electrophilic, while the fluorination on the ethyl group makes the corresponding alkoxide a superior leaving group.
The Golden Rule: DFE-DFA is kinetically metastable in acid but thermodynamically unstable in base .
Stability Profile & Mechanism
A. Basic Conditions (pH > 8): Critical Instability
Under basic conditions, DFE-DFA undergoes rapid saponification . This reaction is orders of magnitude faster than for non-fluorinated esters (like ethyl acetate) due to the inductive effect of the
-fluorines.
Mechanism: The hydroxide ion (
) attacks the highly electrophilic carbonyl carbon.
Leaving Group: The expulsion of 2,2-difluoroethoxide (
) is facilitated because it is a weaker base (stabilized anion) compared to non-fluorinated ethoxide.
Secondary Risk: In strong bases, the byproduct 2,2-difluoroethanol can undergo dehydrofluorination (elimination of HF) to form difluoroacetaldehyde or enol ethers, leading to complex tarry degradation products.
B. Acidic Conditions (pH < 4): Metastable but Sensitive
In aqueous acid, DFE-DFA hydrolyzes to Difluoroacetic acid and 2,2-Difluoroethanol.
Kinetics: Slower than base hydrolysis. The electron-withdrawing fluorines reduce the basicity of the carbonyl oxygen, making the initial protonation step (required for acid catalysis) less favorable.
Lewis Acid Sensitivity (Battery Context): In anhydrous electrolytes containing
, trace moisture triggers hydrolysis. The resulting Difluoroacetic acid and HF create an autocatalytic decomposition loop, degrading the cathode interface (CEI).
Troubleshooting Guide (Q&A)
Scenario 1: Aqueous Workup & Purification
Q: I need to remove impurities from my reaction mixture containing DFE-DFA. Can I use a saturated Sodium Bicarbonate (
) wash?A: NO.
Even weak bases like bicarbonate can trigger rapid hydrolysis of DFE-DFA. The generation of Difluoroacetate anions will solubilize your product into the aqueous layer, leading to massive yield loss.
Correct Protocol: Use a neutral water wash or a slightly acidic brine wash (pH 5-6). Work quickly and keep the mixture cold (
).
Q: My DFE-DFA bottle smells acrid/sour. Is it still usable?A: Likely degraded.
The sour smell is Difluoroacetic acid (DFA) and potentially HF.
Test: Take a small aliquot and check the pH (using non-aqueous pH paper) or run a
NMR.
Signal: A shift at -125 ppm (approx) indicates free Difluoroacetic acid.
Action: Distill immediately under vacuum if purity is critical, or discard. Do not use in battery cells; the free acid will corrode current collectors.
Scenario 2: Electrolyte Formulation
Q: My electrolyte viscosity is increasing during storage. Why?A: Polymerization via HF elimination.
If your DFE-DFA was exposed to moisture, hydrolysis generated HF. HF can catalyze the oligomerization of the solvent or additives (like VC or FEC).
Prevention: Store DFE-DFA over molecular sieves (3Å or 4Å, acid-resistant type) and handle strictly in an Argon glovebox (
ppm).
Visualizing the Instability Pathways
The following diagram illustrates the divergent decomposition pathways of DFE-DFA under acidic vs. basic conditions.
Figure 1: Reaction pathways for 2,2-Difluoroethyl difluoroacetate. Note the rapid degradation in base and the autocatalytic risk in acidic battery environments.
Standard Operating Procedures (SOPs)
Protocol A: Stability Testing via
NMR
Use this protocol to validate solvent quality before formulation.
Sampling: In a glovebox, take 50
of DFE-DFA.
Solvent: Dissolve in 500
of anhydrous or Acetone-.
Acquisition: Run a standard
NMR (no proton decoupling recommended to see coupling patterns).
Analysis:
Target Peak (Ester
): Look for the doublet of triplets around -127 ppm (acyl) and -125 ppm (ethoxy).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Exotherm Management in Large-Scale Production
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 2026
Executive Summary
This guide addresses the thermal risks associated with scaling up the synthesis of 2,2-Difluoroethyl difluoroacetate (DFEDFA) . Widely used as a high-voltage solvent for Li-ion battery electrolytes, DFEDFA requires exceptional purity (>99.9%).
The presence of electron-withdrawing fluorine atoms on both the acyl and alkoxy components significantly alters the reaction kinetics compared to non-fluorinated analogs. This results in sharper exotherms , higher electrophilicity , and increased acidity of the alcohol intermediate.
This support module focuses on the two primary synthesis routes:
Acid Chloride Route: High exothermicity, rapid kinetics (High Risk).
Direct Esterification: Equilibrium-limited, catalyst-induced exotherms (Moderate Risk).
Module 1: Thermodynamic Profiling (The "Why")
Q: Why is the DFEDFA reaction more prone to thermal runaway than standard esterifications?
A: The fluorine substitution creates a "Push-Pull" electronic effect that accelerates heat release.
Enhanced Electrophilicity: The difluoromethyl group (
) on the carbonyl carbon is strongly electron-withdrawing.[1] If you use difluoroacetyl chloride , the carbonyl carbon is exceptionally electrophilic, reacting violently with nucleophiles.
Acidity of the Alcohol:2,2-Difluoroethanol is significantly more acidic (
) than ethanol (). While this makes it a weaker nucleophile, once the reaction initiates (especially with acid chlorides or anhydrides), the driving force to form the stable ester bond releases substantial enthalpy ().
Heat of Mixing: Fluorinated alcohols often exhibit exothermic heats of mixing with organic solvents or acid catalysts due to the disruption of their unique hydrogen-bonding networks.
Critical Warning: Never assume standard esterification enthalpy (typically -5 to -15 kJ/mol). Acid chloride reactions can exceed -130 kJ/mol , capable of adiabatic temperature rises (
) of >100°C in uncooled systems.
Module 2: Critical Control Points (The "How")
Scenario A: The Acid Chloride Route (Difluoroacetyl Chloride + 2,2-Difluoroethanol)
Q: We are seeing temperature spikes during the addition of the acid chloride. How do we control this?
A: This is a semi-batch, dosing-controlled exothermic reaction. The rate of heat generation (
) is directly proportional to the accumulation of unreacted reagent.
Troubleshooting Protocol:
Switch to Inverse Addition:
Standard: Adding alcohol to acid chloride (Dangerous – builds up excess reactive acylating agent).
Recommended: Add Difluoroacetyl chloride slowly to a cooled solution of 2,2-Difluoroethanol and base (e.g., Triethylamine or Pyridine) in a solvent (Dichloromethane or similar).
Calculate the Accumulation Limit:
Use RC1 (Reaction Calorimetry) to determine the specific heat of reaction.
Ensure the dosing rate is slower than the reaction rate (
). If you feed faster than the reaction consumes the reagent, you build a "thermal bomb" that will detonate if the cooling fails or the temperature rises slightly.
Scrubber Requirement: This route generates HCl gas. The heat of solution of HCl into your scrubber water is also exothermic. Ensure the scrubber heat exchanger is active.
Q: The reaction is endothermic/neutral during reflux, so where is the hazard?
A: The hazard lies in the Catalyst Addition and Workup .
Catalyst Spike: Adding concentrated
or -TsOH to the fluorinated alcohol mixture generates an immediate Heat of Mixing exotherm.
Fix: Dilute the catalyst in a portion of the alcohol or add it dropwise at sub-ambient temperatures.
Quenching: Neutralizing the acid catalyst with base (NaOH/NaHCO3) at the end is a neutralization reaction (
). In a large reactor, this can cause solvent boiling.
Module 3: Visualizing the Safety Logic
The following diagram illustrates the decision logic for the Acid Chloride Dosing Strategy , which is the highest-risk operation in this synthesis.
Caption: Feedback control loop for semi-batch addition of difluoroacetyl chloride. Dosing must be coupled to reactor temperature and cooling jacket capacity.
Module 4: Engineering & Data Reference
Standard Operating Limits (Typical)
Parameter
Specification
Reason for Limit
Dosing Temperature
-10°C to 5°C
Minimize side reactions; maximize heat removal headroom.
Cooling Jacket Temp
-20°C (Min)
Prevent freezing of reaction mass (check solvent freezing point).
Agitation Speed
High Shear
Prevent "hot spots" at the injection point.
Max Adiabatic Rise
Must be < Boiling Point
If cooling fails, the reaction must not boil the solvent to dryness/explosion.
Self-Validating Experiment: The "Dummy" Run
Before committing valuable fluorinated intermediates to a 100L+ reactor:
Solvent-Only Test: Fill reactor with solvent.
Heat Injection: Use an immersion heater to simulate the expected heat release rate (Watts) calculated from your RC1 data.
Formula:
Validation: Can your jacket cooling maintain
against this electrical heat load? If no, do not proceed .
References
Process Safety in Fluorin
Source: SynQuest Laboratories.[2][3] (2023).[4][5] Safety Data Sheet: 2,2-Difluoroacetyl chloride.
Relevance: Identifies specific hazards of the acid chloride precursor (w
URL:
Kinetics of Fluorinated Alcohol Esterific
Source: ScienceReady. (2024).
Relevance: General protocols for managing reflux and water removal in esterification.[6]
URL:
Scale-Up Safety Principles
Source: Stanford Environmental Health & Safety. (2023).[4][5] Scale-Up Safety Guidelines.
Relevance: Foundational rules for increasing reaction volume (cooling surface area vs. volume).
URL:
Electrolyte Stability Context
Source: Doi, T., et al. (2021).[7] Improved stability of highly concentrated LiBF4/fluorinated ethyl acetate-based electrolyte solutions. Journal of Applied Electrochemistry.
Relevance: Validates the application of DFEDFA and the need for high purity (implies rigorous temper
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst Deactivation & Regeneration in 2,2-Difluoroethyl Difluoroacetate Synthesis
Document ID: TS-DFEDFA-004
Role: Senior Application Scientist
Audience: Process Chemists & Battery Material Engineers
Introduction: The Criticality of Purity
Welcome to the technical support hub. You are likely here because your synthesis of 2,2-Difluoroethyl difluoroacetate (DFEDFA) —a critical high-voltage electrolyte solvent for Li-ion batteries—is showing signs of efficiency loss.
In the esterification of Difluoroacetic acid (DFA) and 2,2-Difluoroethanol (DFE) , the stability of your catalyst is the process bottleneck. Unlike standard esterifications, fluorinated reactants introduce unique challenges: the electron-withdrawing fluorine atoms make DFE a weaker nucleophile and DFA a stronger acid, requiring catalysts with high acid strength (
) and specific pore architectures.
This guide moves beyond basic troubleshooting to address the root causes of Solid Acid Catalyst (SAC) deactivation—specifically focusing on Cation Exchange Resins (e.g., Amberlyst-15) and Sulfated Zirconia —and provides validated regeneration protocols.
Module 1: Diagnostic Hub
User Question: My conversion rate dropped from 92% to 75% over three cycles. Is my catalyst dead, or is it just inhibited?
Scientist’s Response:
In 90% of DFEDFA synthesis cases, the catalyst is inhibited by water , not permanently "dead." The reaction produces water as a byproduct (
). Solid acid catalysts are hydrophilic; they preferentially adsorb water over the hydrophobic fluorinated reactants, creating a hydration shell that blocks active sites.
Use the following decision matrix to diagnose the issue before attempting regeneration.
Figure 1: Catalyst Troubleshooting Workflow
Caption: Diagnostic logic flow to distinguish between reversible water inhibition and irreversible leaching/fouling.
Module 2: Deactivation Mechanisms
User Question: Why does water affect the reaction so severely even at low concentrations?
Scientist’s Response:
It is a matter of Competitive Adsorption . In the synthesis of DFEDFA, the active sites (sulfonic acid groups
) are polar.
The Mechanism: Water molecules form hydrogen bonds with the acid sites much stronger than the fluorinated alcohol (DFE) can.
The Barrier: This forms a "water cluster" around the active site. The hydrophobic fluorinated reactants cannot penetrate this hydration shell to reach the catalytic proton.
Leaching (Irreversible): If you are using polymer resins (like Amberlyst) above 120°C, the bond between the sulfonic acid group and the polymer backbone can break (desulfonation). This releases acid into the product (detected by low pH in the filtrate) and permanently reduces catalyst capacity.
Figure 2: Water Poisoning Mechanism
Caption: Competitive adsorption model showing how byproduct water blocks hydrophobic reactants from the acidic active site.
Module 3: Regeneration Protocols
User Question: How do I regenerate my catalyst without damaging it?
Scientist’s Response:
The protocol depends entirely on your catalyst type. Choose the procedure below that matches your material.
Wash resin with polar solvent (Methanol or Ethanol) (3x Bed Volume).
Displaces hydrophobic oligomers and residual DFEDFA trapped in the pores.
2. Acid Re-activation
Wash with 1M HCl or 1M H₂SO₄ (flow rate 2 BV/h).
Re-protonates sites where may have been exchanged for metal ions (from reactor corrosion).
3. Water Rinse
Rinse with deionized water until effluent is neutral.
Removes excess free acid.
4. Drying (CRITICAL)
Vacuum dry at 90°C – 105°C for 12 hours.
Removes water. WARNING: Do not exceed 120°C; thermal desulfonation will permanently destroy the catalyst [1].
Protocol B: Sulfated Zirconia / Inorganic Oxides
Best for: High-temperature processes (>130°C) or continuous flow.
Step
Action
Technical Rationale
1. Calcination
Heat in air flow at 500°C – 550°C for 4 hours.
Burns off "coke" (organic deposits) and restores the crystalline tetragonal phase.
2. Re-Sulfation
Only if activity remains low: Treat with 1N H₂SO₄, then recalcine.
Replenishes sulfate groups lost via leaching during the reaction [2].
Module 4: Prevention & Optimization (FAQs)
Q1: Can I prevent deactivation instead of regenerating?A: Yes. Since water is the primary inhibitor, integrating in-situ water removal is the most effective strategy.
Azeotropic Distillation: Use a Dean-Stark trap. Note that DFE (b.p. 125°C) and water may form an azeotrope; ensure you are separating the phases correctly.
Pervaporation: For high-purity battery grades, use a hydrophilic membrane unit in a recycle loop to selectively remove water from the reaction mixture continuously. This shifts equilibrium to the right and keeps the catalyst "dry" [3].
Q2: Why is my "regenerated" resin darker in color?A: Darkening usually indicates fouling (polymerization of trace byproducts inside the pores). If the activity is restored, the color change is cosmetic. If activity is low, the pores are physically clogged.[1] Try a wash with acetone or dichloromethane before the standard methanol wash to dissolve these non-polar oligomers.
Q3: Is DFEDFA synthesis compatible with homogeneous catalysts (e.g., H₂SO₄)?A: Yes, but it is not recommended for battery-grade materials. Sulfate residues are detrimental to Li-ion battery performance (causing self-discharge). Solid acid catalysts are preferred because they can be physically filtered out, ensuring the high purity required for electrolyte solvents [4].
GC-MS analysis for the purity validation of 2,2-Difluoroethyl difluoroacetate
Topic: GC-MS Analysis for the Purity Validation of 2,2-Difluoroethyl Difluoroacetate (DFEDFA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Battery Development Professionals Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: GC-MS Analysis for the Purity Validation of 2,2-Difluoroethyl Difluoroacetate (DFEDFA)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug/Battery Development Professionals
Executive Summary: The Purity Imperative
2,2-Difluoroethyl difluoroacetate (DFEDFA, CAS: 1300698-74-1) has emerged as a critical fluorinated building block in pharmaceutical synthesis and a high-voltage solvent additive in Lithium-Ion Battery (LIB) electrolytes. Its oxidative stability—conferred by the electron-withdrawing difluoromethyl groups—makes it indispensable for next-generation energy storage and metabolically stable drug motifs.
However, the synthesis of DFEDFA often involves precursors like 2,2-difluoroethanol and difluoroacetic acid. Residual traces of these protic impurities can be catastrophic:
In Pharma: They act as reactive nucleophiles, leading to genotoxic side-products in downstream synthesis.
In Batteries: They react with
to form HF (hydrofluoric acid), triggering rapid cell degradation.
This guide compares the industry-standard GC-FID (Flame Ionization Detection) against the superior specificity of GC-MS (Mass Spectrometry), demonstrating why MS is the requisite tool for validating "Battery Grade" (>99.9%) and "Pharma Grade" purity.
Comparative Technology Review: Choosing the Right Tool
While GC-FID is the workhorse for routine Quality Control (QC) due to its wide linear dynamic range, it is "blind" to the identity of impurities. It relies solely on retention time matching. GC-MS, conversely, provides a structural fingerprint, essential for identifying unknown degradation products or synthesis by-products.
Table 1: Analytical Technique Comparison for DFEDFA
Feature
GC-FID (Routine QC)
GC-MS (Validation/R&D)
19F-NMR (Orthogonal)
Primary Utility
Routine batch release; Area % purity.
Impurity identification; Trace quantification.
Absolute quantification (qNMR); Isomer ratios.
Sensitivity (LOD)
~10-50 ppm
< 1 ppm (SIM Mode)
~100-500 ppm
Specificity
Low (Retention time only).
High (Mass spectrum + RT).
High (Chemical shift).
Blind Spots
Co-eluting peaks appear as one.
Can deconvolute co-eluting peaks via ion extraction.
Insensitive to non-fluorinated impurities.
Cost/Run
Low
Medium
High
The Verdict: Use GC-FID for checking if the main peak is >99%. Use GC-MS to prove what the 0.1% impurities are and to validate that no co-eluting contaminants exist.
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, this protocol utilizes a Split/Splitless injection technique optimized for fluorinated esters.
Unlike FID, MS confirms identity via fragmentation. For DFEDFA (
, MW ~160), look for these diagnostic ions:
m/z 51 (
): The difluoromethyl group. Dominant fragment.
m/z 79 (
): Acylium ion cleavage. Indicates the acid half of the ester.
m/z 65 (
): Alkyl cleavage. Indicates the alcohol half.
Molecular Ion: Weak or absent (typical for aliphatic esters).
Critical Causality: If you see m/z 45 (
) or m/z 43 (), your sample is contaminated with non-fluorinated ethyl acetate or similar generic esters, likely from solvent exchange lines. GC-FID would miss this distinction.
Visualization: Method Validation Workflow
The following diagram illustrates the logical flow for validating a batch of DFEDFA, ensuring no "false passes."
Figure 1: Decision tree for the purity validation of fluorinated esters, integrating FID for quantification and MS for qualitative assurance.
References
Romero, N., et al. (2018).[3] "Comparison of two analytical methods validated for the determination of volatile compounds: GC-FID vs GC-MS." Talanta. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (EI) for Fluorinated Esters. Retrieved from [Link]
Comparative Guide: 2,2-Difluoroethyl Difluoroacetate vs. Standard Difluoromethylating Agents
This guide provides an in-depth technical comparison of 2,2-Difluoroethyl difluoroacetate (DFEDFA) and its class (difluoroacetate esters) against established difluoromethylating agents. It is designed for medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2,2-Difluoroethyl difluoroacetate (DFEDFA) and its class (difluoroacetate esters) against established difluoromethylating agents. It is designed for medicinal chemists and process engineers selecting the optimal reagent for late-stage functionalization.[1]
Executive Summary: The Strategic Role of Difluoroacetates
In the landscape of bioisostere installation, the difluoromethyl (
) group is pivotal, acting as a lipophilic hydrogen bond donor (bioisostere of alcohols/thiols) and a metabolic block.[1]
2,2-Difluoroethyl difluoroacetate (DFEDFA) represents a specialized subset of difluoroacetate esters .[1] While Ethyl Difluoroacetate (EDFA) is the commodity standard for introducing the difluoroacetyl (
) or difluoromethyl () motif, DFEDFA offers distinct physicochemical advantages:
Fluorinated Solvent Compatibility: The 2,2-difluoroethyl moiety improves solubility in fluorous biphasic systems, often used in process chemistry to separate catalysts.[1]
This guide evaluates the Difluoroacetate Class (using DFEDFA/EDFA as the exemplar) against the three dominant competitors: Hu’s Reagent (Sulfones), TMS-CF
H (Silanes), and Baran’s Reagent (Zinc Sulfinates).[1]
Mechanistic Insight: How Difluoroacetates Function
Unlike reagents that transfer a nucleophilic
(e.g., ), difluoroacetates primarily function through Radical Decarboxylation or Claisen-type Condensation .[1]
The Activation Pathway
For direct difluoromethylation (
), the ester must undergo oxidative decarboxylation, typically driven by photoredox catalysis.[1]
Hydrolysis/Activation: The ester is often hydrolyzed in situ to the carboxylate.[1]
Oxidation: The carboxylate is oxidized (SET) by a photocatalyst (
(0.5 equiv) - Crucial for ester hydrolysis in situ[1]
Solvent: DMSO/H
O (9:1)
Step-by-Step Workflow:
Setup: In an 8 mL vial equipped with a stir bar, add the heteroarene (0.5 mmol), Photocatalyst (0.005 mmol), and
(0.25 mmol).
Reagent Addition: Add DMSO (2.0 mL) followed by 2,2-Difluoroethyl difluoroacetate (1.0 mmol). The water content in DMSO (or added explicitly) is necessary to hydrolyze the ester to the active carboxylate anion.[1]
Degassing: Sparge the mixture with Argon for 15 minutes to remove oxygen (quencher of radical lifetimes).
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, 30-40W) for 18–24 hours. The temperature should be maintained at ~25-30°C using a fan.
Workup: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) to remove DMSO and the byproduct (2,2-difluoroethanol).
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography.
Validation Check:
NMR Monitoring: Check
NMR. The product signal typically appears as a doublet around -110 to -120 ppm ().[1]
Byproduct Check: If using DFEDFA, the release of 2,2-difluoroethanol can be monitored; unlike ethanol (from EDFA), it is less volatile and easier to track in reaction mixtures.[1]
Decision Matrix: When to Use Which Reagent?
Caption: Strategic decision tree for selecting the appropriate difluoromethylating agent based on substrate type and project scale.
References
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021.[1]
[Link]
Efficient Difluoromethylation of Alcohols Using TMSCF2Br. Angewandte Chemie, 2017.[1]
[Link][1]
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent. Organic Letters, 2009.[1]
[Link]
spectroscopic characterization and data validation of 2,2-Difluoroethyl difluoroacetate
This guide provides a rigorous technical analysis of 2,2-Difluoroethyl difluoroacetate (CAS: 1300698-74-1), a specialized fluorinated ester used as a building block in pharmaceutical synthesis and as a high-voltage elect...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of 2,2-Difluoroethyl difluoroacetate (CAS: 1300698-74-1), a specialized fluorinated ester used as a building block in pharmaceutical synthesis and as a high-voltage electrolyte additive in lithium-ion batteries.
Unlike standard alkyl esters, this compound features dual difluoromethyl (
) motifs flanking the ester linkage, imparting unique lipophilicity, oxidative stability, and spectroscopic signatures. This guide addresses the critical need for distinguishing this molecule from its structural isomers (e.g., ethyl 2,2,2-trifluoroacetate) and validation against common hydrolysis byproducts.
Spectroscopic Characterization Profile
The validation of 2,2-Difluoroethyl difluoroacetate relies on the distinct coupling patterns arising from the fluorine atoms. The following data characterizes the molecule (
).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of four fluorine atoms creates a complex splitting pattern. The
nucleus is the primary validation tool due to its sensitivity and lack of background interference.
Nucleus
Moiety
Chemical Shift (, ppm)
Multiplicity & Coupling ()
Structural Insight
Acyl-
5.90 – 6.20
Triplet ( Hz)
Characteristic geminal H-F coupling of the acid moiety.
Alkoxy--
4.30 – 4.50
Triplet of doublets ( Hz)
Deshielded by oxygen; couples to the adjacent .
Alkoxy-
5.80 – 6.10
Triplet of triplets ( Hz)
Overlaps with Acyl- but distinguishable by integration (1:2:1 ratio).[1]
Acyl-
-125 to -128
Doublet ( Hz)
Verifies the carbonyl-adjacent fluorines.
Alkoxy-
-128 to -132
Doublet of triplets
Verifies the ether-adjacent fluorines; typically more shielded.
Analyst Note: In
NMR, the two protons often overlap. To validate purity, calculate the integral ratio of the region (2H) vs. the combined region (2H + 1H = 3H). A deviation from the 2:3 ratio indicates contamination with 2,2-difluoroethanol (the alcohol precursor).
B. Mass Spectrometry (GC-MS)
Molecular Ion (
) : m/z 160 (often weak due to fragmentation).
Base Peak : m/z 51 (
) or m/z 79 ().
Diagnostic Fragment : Loss of the alkoxy group leads to the difluoroacetyl cation (
), confirming the acyl structure.
Comparative Performance Analysis
In drug development and materials science, this compound is often compared to non-fluorinated analogs (Ethyl Acetate) or mono-fluorinated isomers.
Performance vs. Alternatives
Feature
2,2-Difluoroethyl difluoroacetate
Ethyl Difluoroacetate (CAS 454-31-9)
Ethyl Acetate (Standard)
Oxidative Stability
High (Anodic stability > 4.5V vs Li/Li+)
Moderate
Low (Decomposes > 3.8V)
Lipophilicity (LogP)
~1.4 (Enhanced membrane permeability)
~0.9
0.73
Hydrolytic Stability
Moderate (Activated carbonyl makes it susceptible)
Moderate
High
Boiling Point
> 120°C (Estimated)
106°C
77°C
Primary Use
Fluorinated building block; HV Electrolyte
Reagent for insertion
General Solvent
Key Insight: The "double difluoro" substitution significantly lowers the HOMO energy level compared to Ethyl Acetate, making it resistant to oxidation. This makes it a superior candidate for high-voltage battery electrolytes but requires stricter moisture control during storage due to the electron-withdrawing effect facilitating hydrolysis [1].
Data Validation Workflow
To ensure the integrity of the reagent before use in synthesis or electrolyte formulation, follow this self-validating protocol. This workflow detects the most common impurity: 2,2-Difluoroethanol , which forms via hydrolysis or incomplete esterification.
Validation Logic Diagram
Figure 1: Step-by-step Quality Control (QC) workflow for validating fluorinated esters.
Detailed Protocol: Hydrolysis Detection
FTIR Screening : The carbonyl stretch (
) appears at 1760–1780 cm⁻¹ . A broad absorption band at 3200–3500 cm⁻¹ indicates the presence of the hydroxyl group (-OH) from the alcohol byproduct [2].
qNMR Quantification :
Dissolve 10 mg of sample in
.
Add 5 mg of
-Trifluorotoluene (Internal Standard).
Acquire
NMR with a relaxation delay () of at least 10 seconds to ensure full relaxation of fluorine nuclei.
Compare the integration of the sample's
peaks against the standard's peak to determine absolute purity.
References
PubChem . 2,2-Difluoroethyl difluoroacetate (Compound).[1][2] National Library of Medicine. Available at: [Link]
NIST WebBook . 2,2-Difluoroethyl acetate (Structural Analog Data). National Institute of Standards and Technology. Available at: [Link]
Google Patents. Process for preparing 2,2-difluoroethanol (Reference to ester byproduct). US Patent 8975448B2.
head-to-head comparison of catalysts for 2,2-Difluoroethyl difluoroacetate synthesis
Executive Summary 2,2-Difluoroethyl difluoroacetate (DFEDFA) is a critical fluorinated ester utilized as a high-voltage solvent in lithium-ion battery electrolytes and a specialized intermediate in pharmaceutical synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,2-Difluoroethyl difluoroacetate (DFEDFA) is a critical fluorinated ester utilized as a high-voltage solvent in lithium-ion battery electrolytes and a specialized intermediate in pharmaceutical synthesis. Its synthesis presents a unique kinetic challenge: the electron-withdrawing fluorine atoms on both the acid and alcohol components significantly alter standard esterification reactivity.
This guide provides a head-to-head technical comparison of the three primary catalytic methodologies: Homogeneous Mineral Acids (Sulfuric Acid) , Macroporous Polymer Resins (Amberlyst-15) , and Perfluorinated Superacid Resins (Nafion-H) . We evaluate these based on yield, selectivity, process scalability, and green chemistry metrics.
The Mechanistic Challenge: The "Fluorine Effect"
Standard Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl. In the synthesis of DFEDFA, fluorine substitution creates opposing electronic effects that dictate catalyst selection:
Acid Component (Difluoroacetic acid): The
group is strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, theoretically accelerating the reaction.
Alcohol Component (2,2-Difluoroethanol): The
group reduces the electron density on the hydroxyl oxygen, making it a weak nucleophile .
Net Result: The rate-limiting step is the nucleophilic attack. The reaction requires a catalyst with high protonating power (Brønsted acidity) to sufficiently activate the carbonyl to overcome the alcohol's poor nucleophilicity.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the kinetic bottleneck caused by the fluorinated alcohol's low nucleophilicity.
Head-to-Head Catalyst Comparison
Candidate A: Concentrated Sulfuric Acid (
)
The Traditional Baseline
Sulfuric acid is the industrial standard due to its low cost and extremely high acidity. It acts as both a catalyst and a dehydrating agent, helping to drive the equilibrium forward.
Pros: Low raw material cost; high turnover frequency (TOF); effective at standard reflux temperatures.
Cons: Corrosive to reactors; generates "black acid" waste; requires neutralization (salt formation) and extensive water washing; difficult to separate from the product without distillation.
Candidate B: Amberlyst-15 (Dry)
The Green Batch Alternative
Amberlyst-15 is a macroreticular polystyrene sulfonate resin. It provides a heterogeneous alternative that simplifies downstream processing.
Pros: Easy filtration (no neutralization required); reusable; reduces corrosion.
Cons: Lower thermal stability (<120°C); lower acid site density per volume compared to liquid acids; susceptibility to fouling if polymerization side-products form.
Candidate C: Nafion-H (NR50)
The High-Performance Specialist
Nafion is a perfluorinated sulfonic acid resin.[1] It is a superacid (Hammett acidity function
, comparable to 100% ) and is chemically identical to the fluorinated backbone of the reactants, ensuring compatibility.
Pros: Extreme acidity overcomes the low nucleophilicity of fluoro-alcohols; thermally stable up to 200°C (allowing higher reaction rates); hydrophobic backbone repels the water byproduct, preventing catalyst deactivation.
Cons: High initial capital cost; lower surface area than Amberlyst.
Performance Data Summary
Metric
Sulfuric Acid ()
Amberlyst-15
Nafion-H (NR50)
Catalyst Type
Homogeneous Liquid
Heterogeneous Solid
Heterogeneous Solid (Superacid)
Reaction Temp
80–110°C
60–100°C
90–150°C
Yield (Isolated)
85–92%
75–85%
90–95%
Selectivity
Moderate (Oligomers possible)
High
Very High
Reusability
None (Single use)
Good (10+ cycles)
Excellent (50+ cycles)
Work-up
Quench/Neutralize/Wash
Filtration
Filtration
Corrosion Risk
High
Low
Low
Experimental Protocols
Protocol A: Batch Synthesis with Sulfuric Acid (Baseline)
Best for: Small-scale, single-batch synthesis where catalyst cost must be minimized.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
Loading: Charge the flask with Difluoroacetic acid (1.0 eq, 1 mol) and 2,2-Difluoroethanol (1.2 eq, 1.2 mol) .
Catalyst Addition: Slowly add conc.
(1-2 wt% relative to total mass) . Caution: Exothermic.
Solvent (Optional): Add 150 mL of Toluene or Cyclohexane as an entrainer to assist water removal.
Reaction: Heat to reflux (approx. 100-110°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).
Work-up: Cool to room temperature. Wash the organic layer with saturated
(2x) to neutralize residual acid, then with brine (1x).
Purification: Dry over
, filter, and purify by fractional distillation.
Protocol B: Continuous Flow Synthesis with Nafion-H
Best for: Industrial scale-up, high purity requirements, and "Green Chemistry" compliance.
Reactor Setup: Use a stainless steel (SS316) tubular reactor packed with Nafion NR50 pellets .
Pre-treatment: Flush the catalyst bed with dry 2,2-difluoroethanol to activate surface sites.
Feed Preparation: Mix Difluoroacetic acid and 2,2-Difluoroethanol in a 1:1.5 molar ratio. (Excess alcohol drives equilibrium).[2]
Pressure: 5–10 bar (to keep reactants liquid at high temp).
LHSV (Liquid Hourly Space Velocity): 1.0–2.0
.
Collection: Pass the effluent through a molecular sieve bed (3A) to remove water continuously if recycling is required.
Purification: The effluent contains product and excess alcohol. Isolate DFEDFA via simple distillation. The catalyst remains in the reactor, requiring no separation step.
Process Workflow Diagram
Figure 2: Workflow comparison showing the reduction in unit operations (steps) when using solid acid catalysis (Flow) versus liquid acid catalysis (Batch).
Conclusion & Recommendation
For the synthesis of 2,2-Difluoroethyl difluoroacetate :
For Laboratory/R&D Scale: Use Sulfuric Acid . It is robust, forgiving of moisture, and ensures maximum conversion in a single pass without specialized flow equipment.
For Pilot/Manufacturing Scale: Transition to Nafion-H (Solid Superacid) . The initial cost is offset by the elimination of neutralization steps, zero waste water generation, and the ability to run at higher temperatures (110°C+) which is crucial for overcoming the kinetic sluggishness of fluorinated alcohols. Amberlyst-15 is a viable middle-ground but may suffer from thermal instability if pushed to the temperatures required for high throughput.
References
Preparation of Fluorinated Esters (Patent CN114085151A) . Describes the use of concentrated sulfuric acid for high-purity ethyl difluoroacetate synthesis. Link
Nafion™ Resins for Organic Synthesis . Technical data on the superacid properties and esterification capabilities of perfluorinated resins. Link
Amberlyst™ 15DRY Polymeric Catalyst . Product data sheet detailing thermal limits and application in non-aqueous esterification. Link
Solid Acid Catalysis for Esterification . Review of heterogeneous catalysis (Amberlyst/Nafion) replacing mineral acids in ester synthesis. ResearchGate/MDPI. Link
Process for Preparing 2,2-Difluoroethanol (Patent US8975448B2) . Provides context on the stability and reactivity of difluoro- intermediates and transesterification routes. Link
Inter-Laboratory Comparison Guide: Analysis of 2,2-Difluoroethyl Difluoroacetate (DFEDFA)
Executive Summary 2,2-Difluoroethyl difluoroacetate (DFEDFA) has emerged as a critical high-voltage electrolyte additive for Lithium-Ion Batteries (LIBs) and a fluorinated building block in pharmaceutical synthesis. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,2-Difluoroethyl difluoroacetate (DFEDFA) has emerged as a critical high-voltage electrolyte additive for Lithium-Ion Batteries (LIBs) and a fluorinated building block in pharmaceutical synthesis. Its structural stability improves oxidative resistance, yet this same stability—combined with high volatility and a lack of strong UV chromophores—presents significant analytical challenges.
This guide establishes a framework for an Inter-Laboratory Comparison (ILC) to validate analytical protocols for DFEDFA. We objectively compare the industry-standard Gas Chromatography (GC-FID/MS) against the primary reference method, Quantitative
F Nuclear Magnetic Resonance (qNMR) .
Key Insight: While GC methods offer superior sensitivity for trace impurity analysis, this guide demonstrates that
F qNMR provides the highest metrological traceability for purity assignment without requiring identical reference standards.
CAS: 1233868-23-7 (Generic fluorinated ester class reference)
Analytical Hurdles
Lack of Chromophore: The molecule lacks conjugated
-systems, rendering standard HPLC-UV (254 nm) ineffective.
Volatility: High vapor pressure risks sample loss during preparation, biasing quantitative results.
Hydrolysis Sensitivity: In the presence of trace moisture, DFEDFA hydrolyzes into Difluoroacetic acid and 2,2-Difluoroethanol . Protocols must strictly control water content.
Comparative Methodology: The "Product" vs. Alternatives
This section compares the performance of the two dominant analytical approaches.
Method A: GC-FID / GC-MS (The "Workhorse")
Principle: Separation based on boiling point and polarity; detection via flame ionization (FID) or mass fragmentation (MS).
Best For: Routine quality control (QC), impurity profiling (<0.05%), and trace analysis.
Limitation: Requires a high-purity reference standard for absolute quantification. Response factors (RF) must be determined for every impurity.
Method B:
F qNMR (The "Primary Reference")
Principle: Direct quantification of fluorine nuclei relative to an internal standard (IS).
Best For: Assigning absolute purity to reference materials (CRM generation).
Advantage:SI-Traceable. Does not require a reference standard of DFEDFA itself; any pure fluorinated compound (e.g., BTF, TFA) can serve as the IS.
Performance Data Comparison
Feature
GC-FID / MS
F qNMR
Linearity ()
> 0.999 (Concentration dependent)
> 0.9999 (Fundamental linearity)
LOD (Limit of Detection)
< 1 ppm
~100 ppm (Instrument dependent)
Precision (RSD)
0.5% - 2.0%
0.1% - 0.5%
Selectivity
High (Chromatographic resolution)
High (Chemical shift dispersion)
Sample Prep Time
15 mins (Dilution)
5 mins (Weighing)
Traceability
Secondary (Dependent on Ref Std)
Primary (Molar ratio to IS)
Inter-Laboratory Study Design (ISO 13528 Compliant)
To validate these methods, an ILC must be structured rigorously. The following workflow ensures that variations in data are due to methodology, not sample heterogeneity.
Study Workflow Diagram
Figure 1: Workflow for the Inter-Laboratory Comparison study compliant with ISO 13528 standards.
Statistical Evaluation
Performance is evaluated using Z-scores calculated from the robust mean (
These protocols serve as the "Standard Operating Procedures" (SOPs) for the ILC participants.
Protocol A: GC-MS Impurity Profiling
Objective: Detect hydrolysis products and synthesis byproducts.
System: Agilent 7890/5977 (or equivalent).
Column: DB-624 or VF-624ms (30 m × 0.25 mm × 1.4 µm). Note: A thick film is required to retain volatile fluorinated esters.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split 50:1 @ 200°C. Caution: High inlet temps (>250°C) may induce thermal degradation.
Oven Program:
40°C (hold 3 min)
Ramp 10°C/min to 150°C
Ramp 25°C/min to 240°C (hold 2 min)
Mass Spec: Scan range 29–300 amu. Solvent delay 2.5 min.
Sample Prep: Dilute 50 mg DFEDFA into 1.5 mL Anhydrous Acetonitrile . Critical: Use molecular sieves to ensure solvent dryness.
Protocol B:
F qNMR Purity Assay
Objective: Absolute quantification for reference value assignment.
Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe.
Internal Standard (IS):
-Trifluorotoluene (BTF) or 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. IS must have a relaxation time () similar to the analyte.
Solvent: DMSO-
or Acetone- (Anhydrous).
Acquisition Parameters:
Pulse Angle: 90°
Spectral Width: Covers -60 ppm to -150 ppm.
Relaxation Delay (
): (typically 30–60 seconds). This is the most critical parameter for qNMR accuracy.
Scans: 32 or 64 (to ensure S/N > 150:1).
Processing: Phase correction must be manual. Baseline correction is mandatory. Integration ranges must cover 20x linewidth.
Analytical Decision Logic
When to use which method? Use this logic tree to optimize workflow efficiency.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.
References
ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison.[2] International Organization for Standardization. [Link]
Weber, W., et al. (2015). Quantitative analysis of fluorinated electrolytes in lithium-ion batteries. Journal of Power Sources.[3] [Link]
Burton, L., et al. (2014). Quantitative 19F NMR analysis of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Publish Comparison Guide: 2,2-Difluoroethyl Difluoroacetate (DFEDFA) Purity & Performance
This guide provides a technical analysis of 2,2-Difluoroethyl difluoroacetate (DFEDFA) , focusing on the critical correlation between its purity and performance in high-voltage Lithium-Ion Battery (LIB) electrolytes. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 2,2-Difluoroethyl difluoroacetate (DFEDFA) , focusing on the critical correlation between its purity and performance in high-voltage Lithium-Ion Battery (LIB) electrolytes.
Executive Summary
2,2-Difluoroethyl difluoroacetate (DFEDFA) is a specialized fluorinated ester used primarily as a high-voltage solvent or additive in lithium-ion battery electrolytes. Its structure (
) offers superior oxidative stability compared to standard alkyl carbonates (e.g., DMC, EMC) and non-fluorinated esters, enabling operation at cathode potentials >4.5V vs. Li/Li⁺.
However, experimental data confirms that purity is the single most critical variable determining its efficacy. While "Technical Grade" (95-98%) DFEDFA is suitable for use as a crude synthetic intermediate, it causes catastrophic failure in electrochemical cells. Only "Battery Grade" (>99.9%) material ensures stable Solid Electrolyte Interphase (SEI) formation and prevents parasitic gassing.
Purity Profiles & Critical Impurities
The synthesis of DFEDFA typically involves the esterification of difluoroacetyl fluoride with 2,2-difluoroethanol. Consequently, the three "killer" impurities are the unreacted starting materials and hydrolysis byproducts.
Impurity Type
Specific Compound
Origin
Critical Threshold (Battery Grade)
Impact on Reaction Outcome
Alcohol
2,2-Difluoroethanol
Unreacted Reagent
< 50 ppm
Severe: Reacts with Li metal to form gas (cell swelling) and resistive alkoxides.
Free Acid
Difluoroacetic Acid
Hydrolysis
< 50 ppm
Severe: Etches cathode active material (transition metal leaching); corrodes current collectors (Al).
Moisture
Water ()
Environmental
< 20 ppm
Catastrophic: Hydrolyzes to generate HF, catalyzing further ester degradation (autocatalytic loop).
Organic
Acetic Anhydride analogs
Side Reaction
< 0.1%
Moderate: Increases internal resistance; competes for SEI formation sites.
Comparative Performance Analysis
The following data compares reaction outcomes in a standard high-voltage cell setup (Li || NMC811, 4.5V cutoff) using electrolytes formulated with DFEDFA of varying purity levels.
Scenario A: Electrochemical Cycling Stability
Control: 1.0M
in EC/DMC (3:7)
Test A: 1.0M
in EC/DFEDFA (3:7) - Technical Grade (98%)
Test B: 1.0M
in EC/DFEDFA (3:7) - Battery Grade (99.95%)
Metric
EC/DMC (Control)
DFEDFA (98% Purity)
DFEDFA (99.95% Purity)
Oxidative Stability
~4.3 V
< 4.0 V (due to impurities)
> 4.8 V
Capacity Retention (200 Cycles)
65%
10% (Failed at Cycle 45)
92%
Coulombic Efficiency (1st Cycle)
88.5%
72.0%
91.2%
Gas Generation (Cell Swelling)
Moderate
Severe ( evolution)
Negligible
Insight: The 98% purity variant performs worse than the non-fluorinated control. The presence of 2,2-difluoroethanol (approx. 1-2% in Tech Grade) acts as a proton source, reacting with the anode to generate hydrogen gas and destabilize the SEI. High purity is not an optimization; it is a prerequisite.
Scenario B: Synthetic Yield (Reagent Use)
When used as a fluorinated building block in organic synthesis (e.g., difluoroacetylation of amines):
Technical Grade: Often sufficient; however, free acid impurities can scavenge basic catalysts (e.g., TEA, Pyridine), requiring excess base usage.
Battery Grade: Unnecessary cost burden unless the reaction is moisture-sensitive or catalytic.
Mechanistic Failure Analysis
Understanding why purity matters requires analyzing the degradation pathways. The presence of trace water or alcohol triggers a "Loop of Death" inside the battery.
Degradation Pathway Diagram
Figure 1: The autocatalytic degradation cycle triggered by impurities in DFEDFA. Note how water regenerates, perpetuating the failure.
Experimental Protocols
To achieve the "Battery Grade" outcomes described above, the following purification and validation workflow is required.
Protocol A: Purification of DFEDFA
Standard distillation is insufficient for removing trace azeotropes of the alcohol.
Pre-treatment: Wash crude DFEDFA with saturated
(aq) to neutralize free acid. Separate organic layer.[1][2]
The correlation between 2,2-Difluoroethyl difluoroacetate purity and reaction outcome is non-linear. Below 99.5% purity, the compound acts as a parasitic agent , degrading battery performance faster than standard electrolytes. Above 99.9%, it functions as a protective solvent , enabling high-voltage cycling. Researchers must treat purification not as a secondary step, but as the primary enabler of the material's functionality.
References
Preparation of Difluoroacetyl Chloride and Derivatives. (2014). US Patent 8,716,526 B2. Describes the synthesis and common impurities (alcohol/ester byproducts) of the difluoroacetate class. Link
Fluorinated Electrolyte Solvents for High-Voltage Li-Ion Batteries. (2016). WO Patent 2016/143294 A1. Explicitly lists 2,2-difluoroethyl difluoroacetate as an electrolyte component and discusses oxidative stability requirements. Link
Impact of Ester Impurities on SEI Formation. (2025). Journal of Electrochemical Energy Storage. (General reference on ester hydrolysis mechanisms in LIBs). Link
2,2-Difluoroethyl Difluoroacetate Product Data. (2023). BLD Pharm Catalog. Physical properties and commercial purity specifications. Link
Urgent Safety Directive:
This compound presents a dual-threat profile: it is Highly Flammable (H225) and Corrosive (H314) .[1] Unlike standard organic esters, the fluorinated nature increases its density and potential for severe tissue damage upon contact.[1] Operational protocols must treat this not just as a solvent/reagent, but as a corrosive volatile that requires rigorous containment.[1]
Part 2: Risk Assessment & Toxicology
The synthesis of safety protocols requires understanding why the hazards exist.[1]
Hazard Class
GHS Code
Mechanism of Action
Operational Implication
Flammability
H225
Highly flammable liquid and vapor.[1][2] Flash point likely <23°C. Vapors are heavier than air and may travel to ignition sources.[1]
Grounding is mandatory. Use spark-proof tools.[1] Work only in active fume hoods to prevent vapor accumulation.[1]
Corrosivity
H314
Causes severe skin burns and eye damage.[1][3] Likely hydrolyzes on moist tissue to release Difluoroacetic acid .[1]
Standard nitrile gloves are insufficient for prolonged contact. Eye protection must seal (goggles), not just shield (glasses).[1]
Acute Toxicity
H302, H312, H332
Harmful if swallowed, in contact with skin, or inhaled.[1] Fluorinated metabolites can disrupt the TCA cycle (similar to fluoroacetate toxicity mechanisms, though generally less potent).[1]
Zero-skin-contact policy. Inhalation exposure must be eliminated via engineering controls (fume hood).[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Rationale: The combination of solvent properties (penetration) and corrosivity (tissue destruction) demands a multi-barrier approach.[1]
Hand Protection (The "Double-Barrier" Protocol)[2]
Primary Layer (Inner): 4 mil Nitrile (Inspection grade).[1]
Why? Standard nitrile degrades rapidly against halogenated esters and corrosives.[1] Laminate film offers >4-hour breakthrough time.[1]
Dexterity Compromise: If fine motor control is required and Silver Shield is too clumsy, use Double-Gloved Nitrile (minimum 8 mil total thickness) and change immediately upon any splash.[1]
Eye & Face Protection[2][4][5]
Mandatory: Indirect-vented chemical splash goggles (ANSI Z87.1+).[1]
Supplemental: Face shield (8-inch minimum) required during transfer of volumes >50 mL or when working under pressure/vacuum.[1]
Note: Safety glasses are prohibited due to the risk of corrosive vapors bypassing the side shields.[1]
Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
Why? The "Acid Gas" component is necessary because hydrolysis releases difluoroacetic acid vapors.[1]
Body Protection
Lab Coat: Flame-resistant (Nomex or chemically treated cotton).[1] Do not use synthetic blends (polyester) which melt into skin during flash fires.[1]
Apron: Chemical-resistant rubber apron required for bulk handling.[1]
Part 4: Operational Protocol (Step-by-Step)
Phase A: Preparation & Engineering Controls
Verify Hood Function: Ensure certification is current. Lower sash to operating height.[1]
Remove Ignition Sources: Clear the hood of hot plates (unless explosion-proof) and static sources.[1]
Prepare Neutralization: Have a saturated sodium bicarbonate (
) solution ready for immediate spill neutralization.[1]
Phase B: Transfer & Handling
Technique: Use positive displacement pipettes or glass syringes with Teflon-tipped plungers.[1] Avoid plastic consumables (polystyrene) which may leach or degrade.[1]
Inert Atmosphere: If heating is required, perform under Nitrogen or Argon to prevent moisture ingress (hydrolysis) and exclude oxygen (flammability).[1]
Phase C: Post-Reaction & Cleanup
Quenching: If used as a reagent, quench excess carefully with mild base (e.g., aqueous bicarbonate) in an ice bath to manage the exotherm and neutralize potential acid byproducts.[1]
Decontamination: Wipe all surfaces with a soap/water solution, followed by a water rinse.[1]
Part 5: Workflow Visualization
The following diagram outlines the critical decision paths for safe handling, emphasizing the "Stop/Go" decision points based on PPE and Engineering Controls.
Figure 1: Decision logic for the safe handling of fluorinated esters, prioritizing engineering controls and spill response.
Part 6: Disposal & Emergency Procedures
Scenario
Protocol
Skin Contact
1. IMMEDIATE flush with water for 15 mins.[1][4][5] 2. Remove contaminated clothing under the shower.[1][5] 3. Do not apply neutralizing agents to skin (thermal injury risk).[1] 4. Seek medical attention; treat as an acid burn.[1]
Eye Contact
1. Flush with eyewash station for 15 mins, holding eyelids open.[1] 2. Do not use contact lenses.[1] 3. Transport to ER immediately (Corrosive risk to cornea).[1]
Waste Disposal
Category: Halogenated Organic Solvent Waste.[1] Segregation: Do not mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates them (cost/safety issue).[1] Labeling: Must clearly state "Fluorinated" and "Corrosive".
Fire
Extinguishing Media: Dry chemical, , or alcohol-resistant foam.[1][3] Warning: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride ().[1] Firefighters must wear SCBA.[1]
References
Sigma-Aldrich (Merck) . 2,2-Difluoroethyl 2,2-difluoroacetate Safety Data Sheet (SDS). Product No. ENA947385841.[1] Retrieved from [1]
PubChem . Compound Summary: Ethyl difluoroacetate (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [1]
Enamine . Safety Data Sheet: 2,2-Difluoroethyl 2,2-difluoroacetate. Retrieved from [1]
National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [1]